molecular formula C18H20N2O2 B557203 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate CAS No. 166410-34-0

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Cat. No.: B557203
CAS No.: 166410-34-0
M. Wt: 296.4 g/mol
InChI Key: LRAMQBKQEYONOM-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, also known as 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAMQBKQEYONOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383197
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166410-34-0
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate: Synthesis, Mechanisms, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

Welcome to this comprehensive technical guide on 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical linkers and protecting group strategies. As a heterobifunctional linker, this molecule offers a unique combination of a base-labile Fmoc-protected amine and a terminal primary amine, separated by a flexible propyl spacer. This architecture makes it an invaluable tool in solid-phase peptide synthesis (SPPS), surface functionalization of materials, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

This guide moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding and practical, field-proven protocols. We will explore not just how to use this molecule, but why specific methodologies are chosen, the chemical principles that ensure success, and the self-validating systems that underpin trustworthy and reproducible results.

Core Concepts and Chemical Properties

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a bifunctional linker molecule. Its utility is derived from the orthogonal nature of its two terminal groups: a primary amine that serves as a nucleophilic handle for conjugation, and another primary amine temporarily masked by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc group is the cornerstone of its application. It is stable to acidic conditions but can be selectively and cleanly removed under mild basic conditions, a property that is central to its use in iterative chemical synthesis.[1][2] This allows for the sequential construction of molecular architectures without disturbing other acid-labile components.[1]

Chemical Structure & Properties
PropertyValueSource(s)
IUPAC Name 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamateN/A
Synonyms mono-Fmoc 1,3-diaminopropane, Fmoc-NH(CH₂)₃NH₂
CAS Number 166410-34-0[2]
Molecular Formula C₁₈H₂₀N₂O₂[2]
Molecular Weight 296.36 g/mol [2]
Appearance White to off-white powder[3]
Storage 2-8°C, away from light, dry[2]
Solubility Soluble in DMF, DMSO, Chloroform, Methylene Chloride[4]

Note: The compound is often supplied and used as its hydrochloride salt (CAS: 210767-37-6), which has a molecular weight of 332.82 g/mol and may have different solubility properties.[5]

Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

The synthesis of this linker requires the selective mono-protection of a symmetric diamine, 1,3-diaminopropane. Direct reaction often leads to a mixture of mono-protected, di-protected, and unreacted starting material. A common and effective strategy to achieve high yields of the mono-protected product involves using a large excess of the diamine or employing a two-step Boc/Fmoc protection-swap strategy.

The following protocol is adapted from established methods for the mono-protection of similar diamines, such as ethylenediamine.[4] The principle relies on first creating a mono-Boc-protected intermediate, which is more easily purified, followed by deprotection and immediate reprotection with the Fmoc group.

Protocol 1: Two-Step Synthesis via Mono-Boc Intermediate

This protocol provides a scalable and high-yield route to the target compound.

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate

  • Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,3-diaminopropane (approx. 20 equivalents) in tetrahydrofuran (THF).

  • Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF.

  • Reaction: Slowly add the Boc₂O solution to the vigorously stirred solution of 1,3-diaminopropane over 1-2 hours at room temperature.

  • Work-up: After stirring overnight, quench the reaction with water. Saturate the aqueous phase with potassium carbonate (K₂CO₃) to reduce the solubility of the product.

  • Extraction: Separate the organic phase. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by flash chromatography if necessary.

Step 2: Boc-Deprotection and Fmoc-Protection

  • Boc Deprotection: Dissolve the purified tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool in an ice bath. Add trifluoroacetic acid (TFA) (approx. 10 equivalents) and stir for 20-30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, dissolve the resulting oil in toluene and concentrate again (azeotropic removal).

  • Fmoc Protection: Dissolve the resulting TFA salt as an oil in DCM and cool in an ice bath under a nitrogen atmosphere. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) as a solid.

  • Base Addition: Slowly add triethylamine (TEA) (approx. 3.0 equivalents) dropwise via an addition funnel.

  • Reaction & Purification: Allow the reaction to stir and warm to room temperature over several hours. Monitor by TLC. Upon completion, the reaction mixture can be washed with dilute acid and brine, dried over Na₂SO₄, and concentrated. The final product, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, is purified by flash column chromatography.[4]

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Boc/Fmoc Swap DAP 1,3-Diaminopropane (Excess) Boc_DAP tert-butyl (3-aminopropyl)carbamate DAP->Boc_DAP THF Boc2O Boc Anhydride (1 eq) Boc2O->Boc_DAP TFA TFA/DCM Boc_DAP->TFA Deprotection FmocOSu Fmoc-OSu TFA->FmocOSu Intermediate TFA Salt FinalProduct 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate FmocOSu->FinalProduct TEA TEA TEA->FinalProduct Base

Synthesis workflow for 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate.

The Chemistry of Fmoc Deprotection: Mechanism and Protocol

The utility of the target molecule is fundamentally linked to the selective cleavage of the Fmoc group. This reaction proceeds via a base-catalyzed β-elimination mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Mechanism of Deprotection
  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. This proton is acidic due to the electron-withdrawing nature of the aromatic rings.[7]

  • β-Elimination: This abstraction forms a stabilized carbanion. The unstable intermediate rapidly undergoes an E1cB elimination, cleaving the C-O bond. This releases the free N-terminal amine of the substrate, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7]

  • DBF Adduct Formation: The liberated DBF is a potent electrophile. It is immediately trapped by the excess amine base (e.g., piperidine) to form a stable and UV-active adduct. This scavenging step is critical to prevent DBF from reacting with the newly deprotected amine, which would cause chain termination.[6]

G FmocPeptide Fmoc-NH-R Carbanion Carbanion Intermediate FmocPeptide->Carbanion 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct FreeAmine H₂N-R (Free Amine) Carbanion->FreeAmine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF->Adduct 3. Scavenging

Mechanism of Fmoc deprotection by piperidine.
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain anchored to a solid support resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Wash Solvent: DMF

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (typically 10 mL per gram of resin). Agitate the slurry by bubbling with nitrogen or using a mechanical shaker for 1-3 minutes at room temperature.[8] Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.[9]

Self-Validation and Monitoring: The progress of the deprotection and the subsequent coupling can be monitored using qualitative and quantitative tests.

  • Kaiser Test (Ninhydrin Test): This colorimetric assay detects free primary amines. A positive result (blue beads) after the deprotection/wash steps confirms the successful removal of the Fmoc group. A negative result (yellow/clear beads) after the subsequent coupling step indicates a complete coupling reaction.[10]

  • UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, the quantity of Fmoc groups cleaved can be calculated using the Beer-Lambert law. This is a standard method for determining the initial loading of the first amino acid onto the resin.[8]

Applications in Research and Drug Development

The unique structure of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate makes it a versatile tool for several advanced applications.

4.1 Linker in Solid-Phase Peptide Synthesis (SPPS)

While not an amino acid itself, this molecule can be incorporated into a peptide sequence on-resin to introduce a flexible spacer with a reactive primary amine on its side chain. This is particularly useful for creating branched peptides or for attaching labels, such as fluorescent dyes or biotin, at a specific internal position of a peptide.

4.2 Surface Functionalization of Nanoparticles and Materials

The terminal primary amine of the linker can be used to attach it to surfaces that have been activated with carboxyl groups, while the Fmoc-protected amine provides a latent functional group for further modification. This is a powerful strategy for the controlled, stepwise functionalization of nanoparticles, quantum dots, and biosensor surfaces.[11]

Protocol 3: Functionalization of Carboxylated Nanoparticles This protocol outlines the general steps to attach the linker to nanoparticles that present carboxylic acid groups on their surface.

Materials:

  • Carboxylated Nanoparticles (e.g., silica, gold, or polymer-based)

  • 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

  • Activation Buffer: MES buffer (pH 6.0)

  • Coupling Buffer: PBS or HEPES buffer (pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer.

  • Carboxyl Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the surface carboxyl groups, forming a semi-stable sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Quenching & Washing: Quench the excess EDC and wash the activated nanoparticles by centrifugation and resuspension in Coupling Buffer.

  • Linker Conjugation: Add a solution of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate to the activated nanoparticles. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the nanoparticles to remove unreacted linker and byproducts. The nanoparticles are now functionalized with the Fmoc-protected linker.

  • Fmoc Deprotection (Optional): To expose the terminal amine for further conjugation, resuspend the functionalized nanoparticles in the Deprotection Solution and incubate for 30 minutes.

  • Final Wash: Wash the deprotected nanoparticles extensively with DMF and then with the desired final buffer to yield nanoparticles with a surface of primary amines.

G NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / Sulfo-NHS (Activation) NP_COOH->EDC_NHS NP_NHS NHS-Ester Activated Nanoparticle EDC_NHS->NP_NHS NP_Fmoc Fmoc-Linker Functionalized NP NP_NHS->NP_Fmoc Linker Fmoc-NH-(CH₂)₃-NH₂ Linker->NP_Fmoc Amide Bond Formation Piperidine 20% Piperidine/DMF (Deprotection) NP_Fmoc->Piperidine NP_NH2 Amine-Functionalized Nanoparticle Piperidine->NP_NH2

Workflow for nanoparticle surface functionalization.
4.3 Component in Antibody-Drug Conjugate (ADC) Linkers

In the rapidly evolving field of targeted drug delivery, ADCs represent a powerful therapeutic modality.[12] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the conjugate.[13]

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can serve as a building block in the synthesis of more complex cleavable or non-cleavable linkers. After conjugation of its primary amine to a component of the linker-payload construct, the Fmoc group can be removed to reveal a new reactive site for attachment to the antibody. Its defined length and flexibility can be advantageous in ensuring the payload can be efficiently released or can reach its intracellular target upon internalization of the ADC.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and its reagents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling Solids: When weighing or handling the powdered form, do so in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.

  • Handling Solvents and Reagents: All manipulations involving organic solvents (DMF, DCM), bases (piperidine, TEA), and acids (TFA) must be performed in a certified chemical fume hood. These reagents can be toxic, corrosive, or flammable.

  • Waste Disposal: Dispose of all chemical waste, including solvents and used resins, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not dispose of chemical waste down the drain.

Conclusion

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the strategic combination of a reactive primary amine and a selectively removable Fmoc-protected amine. This guide has provided the foundational knowledge, from synthesis to application, necessary for its effective and reliable use. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently leverage this versatile linker to advance their work in peptide chemistry, materials science, and the development of next-generation targeted therapeutics.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. (2020). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2021). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). European Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride. (n.d.). MedChemExpress. Retrieved January 15, 2026, from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Scheme 1. Synthesis of ligand 1. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selective Monoformylation Of 1,3-Diaminopropane Derivatives. (1999). Synthetic Communications. Retrieved January 15, 2026, from [Link]

  • FUNCTIONALIZED SILICA FOR THE SYNTHESIS OF METAL NANOPARTICLES. (n.d.). Google Patents.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. Retrieved January 15, 2026, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Retrieved January 15, 2026, from [Link]

  • Direct Method for Surface Silyl Functionalization of Mesoporous Silica. (2002). Chemistry of Materials. Retrieved January 15, 2026, from [Link]

  • Preparation, purification, and characterization of aminopropyl-functionalized silica sol. (2012). Journal of Colloid and Interface Science. Retrieved January 15, 2026, from [Link]

  • Preparation of Functionalized Silica Nanoparticles for Multimodal Imaging. (2018). ORBi UMONS. Retrieved January 15, 2026, from [Link]

  • Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved January 15, 2026, from [Link]

  • A Review on Biosensors and Recent Development of Nanostructured Materials-Enabled Biosensors. (2021). ACS Omega. Retrieved January 15, 2026, from [Link]

  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Review on: Targeted Drug Delivery. (2020). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. (n.d.). Apnoke Scientific Ltd. Retrieved January 15, 2026, from [Link]

  • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

Sources

synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, often referred to as Fmoc-N-(3-aminopropyl)carbamate, is a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is renowned for its base-lability, allowing for the selective protection and deprotection of primary amines.[1] This characteristic makes it an invaluable tool in solid-phase peptide synthesis (SPPS), where precise, stepwise assembly of amino acid chains is paramount.[1][2] Beyond peptide chemistry, this compound serves as a versatile linker and spacer in the development of complex molecules, including antibody-drug conjugates (ADCs) and various bioconjugates.[3] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and key analytical data.

Chemical Properties and Structure

PropertyValueSource
Chemical Formula C₁₈H₂₀N₂O₂[1]
Molecular Weight 296.36 g/mol [1]
CAS Number 149298-33-3 (for the hydrochloride salt)
Appearance White or off-white powder[4]
Storage 2-8°C, away from light, dry[1]

The core of the molecule's utility lies in the Fmoc group. This protecting group is stable under acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine in dimethylformamide (DMF).[1][5][6] This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of the Fmoc group without affecting acid-labile side-chain protecting groups.

Synthesis Pathway: A Mechanistic Approach

The is typically achieved through the reaction of 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc derivative. The key to a successful synthesis is the selective mono-acylation of the diamine, as the formation of the bis-acylated product is a significant side reaction.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_products Products 1,3-Diaminopropane 1,3-Diaminopropane (Excess) Target_Product 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate 1,3-Diaminopropane->Target_Product Nucleophilic Attack Fmoc-Cl 9-Fluorenylmethyl chloroformate (Fmoc-Cl) Fmoc-Cl->Target_Product Electrophile Bis-acylated_Byproduct Bis-acylated Byproduct Target_Product->Bis-acylated_Byproduct Further Reaction (Side Reaction)

Caption: General reaction scheme for the .

To favor the desired mono-acylation, a significant excess of 1,3-diaminopropane is typically employed. This stoichiometric imbalance ensures that the concentration of the diamine is much higher than that of the Fmoc-Cl, statistically favoring the reaction of Fmoc-Cl with a previously unreacted diamine molecule over the product amine.

Detailed Experimental Protocol

This protocol outlines a general procedure for the . Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Reagents
  • 1,3-Diaminopropane

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a large excess (e.g., 10 equivalents) of 1,3-diaminopropane in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Fmoc-Cl: Dissolve 1 equivalent of Fmoc-Cl in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred solution of 1,3-diaminopropane over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the Fmoc-Cl spot indicates the completion of the reaction.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired mono-acylated product from the bis-acylated byproduct and any unreacted starting material.

  • Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Analytical Data Summary

AnalysisExpected Results
¹H NMR Characteristic peaks for the fluorenyl group (aromatic protons), the methylene protons adjacent to the carbamate and the fluorenyl group, and the aliphatic protons of the propyl chain.
¹³C NMR Resonances corresponding to the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the propyl chain.
Mass Spec (ESI-MS) A prominent peak corresponding to the [M+H]⁺ ion at m/z 297.15.
Purity (HPLC) Typically >95% after purification.

Applications in Research and Development

The primary application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is as a linker in solid-phase peptide synthesis.[1][2] The terminal primary amine allows for its attachment to a resin, often through an appropriate linker, while the Fmoc-protected amine is available for subsequent deprotection and coupling with the first amino acid of the peptide sequence.

Furthermore, its use as a hydrophilic spacer can improve the solubility and pharmacokinetic properties of peptide-based drugs.[3] The propyl chain provides a flexible linkage, which can be advantageous in the design of bioconjugates where maintaining the biological activity of the conjugated molecule is critical.

Safety and Handling

  • 1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl): A lachrymator and corrosive. Handle with care in a fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The is a fundamental procedure for chemists working in peptide synthesis and drug development. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for obtaining a high-purity product. The versatility of this building block ensures its continued importance in the creation of novel and complex bioactive molecules.

References
  • ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Available from: [Link].

  • MySkinRecipes. (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. Available from: [Link].

  • Peptideweb.com. Loading protocols. Available from: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link].

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link].

  • ChemSynthesis. 9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Available from: [Link].

  • Apnoke Scientific Ltd. 9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. Available from: [Link].

  • ResearchGate. Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. Available from: [Link].

  • Bontide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link].

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].

  • MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link].

  • PubChem. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Available from: [Link].

  • Watson International. 9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. Available from: [Link].

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An In-Depth Technical Guide to (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate (Fmoc-3-aminopropylcarbamate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and materials science, the use of protecting groups is a cornerstone of strategic molecular design. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild cleavage conditions. This guide provides a comprehensive technical overview of a specific Fmoc-protected building block, (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate, a molecule of significant interest for introducing a flexible, hydrophilic, three-carbon spacer with a terminal hydroxyl group. This compound serves as a valuable linker in various bioconjugation and solid-phase synthesis applications.

The Fmoc protecting group is renowned for its stability in acidic conditions and its lability towards bases, typically piperidine. This orthogonality allows for the selective deprotection of the amine without compromising other acid-sensitive protecting groups, a critical feature in solid-phase peptide synthesis (SPPS). The introduction of a 3-hydroxypropyl carbamate moiety via this building block can be instrumental in modifying the pharmacokinetic properties of peptides and other biomolecules, enhancing solubility, and providing a site for further functionalization.

This technical guide will delve into the core physicochemical properties, synthesis, and analytical characterization of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is essential for its proper handling, storage, and application in synthetic workflows.

PropertyValue
IUPAC Name (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate
Synonyms Fmoc-3-aminopropylcarbamate, 3-(Fmoc-amino)-1-propanol, Fmoc-beta-Ala-ol
CAS Number 157887-82-6[1]
Molecular Formula C₁₈H₁₉NO₃[1]
Molecular Weight 297.35 g/mol [1]
Appearance White solid[2]
Melting Point 124-126 °C
Solubility Soluble in organic solvents such as dichloromethane, dimethylformamide, and ethyl acetate.
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO

Synthesis and Mechanistic Insights

The synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is typically achieved through the reaction of 3-amino-1-propanol with a suitable Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. The subsequent loss of the chloride leaving group, facilitated by a base such as sodium carbonate or a tertiary amine, results in the formation of the stable carbamate linkage. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products 3-amino-1-propanol 3-Amino-1-propanol (H₂N-(CH₂)₃-OH) Fmoc-Cl Fmoc-Cl (Fmoc-CO-Cl) TransitionState [Intermediate Complex] Fmoc-Cl->TransitionState Fmoc_Carbamate (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate (Fmoc-NH-(CH₂)₃-OH) TransitionState->Fmoc_Carbamate Loss of Cl⁻ HCl HCl TransitionState->HCl Base Base Base->HCl Neutralization

Caption: Synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate.

Experimental Protocol: Synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate

This protocol is based on a general procedure for the Fmoc protection of amines.[3]

Materials:

  • 3-Amino-1-propanol

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve 1 equivalent of 3-amino-1-propanol in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add 2.5 equivalents of sodium carbonate to the solution and stir until it is well suspended.

  • Addition of Fmoc-Cl: Slowly add a solution of 1 equivalent of Fmoc-Cl in dioxane to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate as a white solid.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the purity and structural integrity of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate before its use in subsequent applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a sensitive and accurate method for determining the purity of Fmoc-protected compounds. A reversed-phase C18 column is typically used for the separation.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm (for the fluorenyl group)

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point. This can be optimized to achieve better separation of any impurities.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

HPLC_Workflow Injection Injection onto HPLC (10 µL) Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration and Purity Calculation) Detection->DataAnalysis End Result: Purity Assessment DataAnalysis->End SamplePrep SamplePrep SamplePrep->Injection

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The characteristic signals of the Fmoc group and the 3-hydroxypropyl moiety provide definitive structural evidence.

Expected NMR Signals:

  • ¹H NMR:

    • Aromatic protons of the fluorenyl group will appear in the range of 7.2-7.8 ppm.

    • The methylene protons of the propyl chain will show distinct signals, with the protons adjacent to the hydroxyl and carbamate groups being deshielded.

    • The methine and methylene protons of the fluorenyl group will be observed around 4.2-4.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons of the fluorenyl group will resonate in the region of 120-145 ppm.

    • The carbonyl carbon of the carbamate will appear around 156 ppm.

    • The carbons of the propyl chain and the fluorenyl group will have characteristic chemical shifts.[4]

Applications in Research and Development

The unique structural features of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate make it a versatile tool in several areas of chemical and biomedical research:

  • Peptide Modification: Incorporation of this linker into peptides can enhance their solubility and provide a handle for further conjugation to other molecules, such as imaging agents or drug payloads.

  • Linker Chemistry: It serves as a flexible and hydrophilic spacer in the design of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

  • Solid-Phase Synthesis: The hydroxyl group can be anchored to a solid support, allowing for the synthesis of small molecules or libraries of compounds.

  • Functionalized Polymers: This molecule can be used to introduce pendant hydroxyl groups onto polymers, modifying their physical and chemical properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate.

  • General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. It is recommended to keep it refrigerated (below 4°C/39°F) and under an inert atmosphere (e.g., nitrogen or argon).[2]

  • First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.[2]

Conclusion

(9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and the utility of the Fmoc protecting group make it an attractive choice for researchers in peptide chemistry, drug discovery, and materials science. The detailed protocols and technical information provided in this guide are intended to facilitate its effective and safe use in the laboratory, enabling the development of novel molecules and materials with tailored properties.

References

  • Material Safety Data Sheet for 9H-fluoren-9-ylmethyl n-(3-hydroxypropyl)
  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)
  • Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4.
  • (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate propan-2-ol 0.
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)
  • (9H-fluoren-9-yl)methyl (3-((2-amino-5-(hydroxymethyl)phenyl)amino)-3-oxopropyl)
  • Safety D
  • 7 - SAFETY D
  • 683220-92-0|(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)
  • (9H-FLUOREN-9-YL)METHYL N-(3-HYDROXYPROPYL)
  • 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)
  • 9H-Fluoren-9-ylmethyl 3-aminopropylcarbam
  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroform
  • (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)
  • N-Methylcarbamates by High Performance Liquid Chrom
  • 9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)

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A Technical Guide to the Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group in Aminopropyl Carbamate Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the assembly of peptides and the functionalization of surfaces and molecules. When combined with an aminopropyl linker to form an aminopropyl carbamate, the Fmoc group serves as a highly efficient, base-labile temporary protecting group. Its principal role is to mask the primary amine of the aminopropyl moiety, preventing unwanted side reactions during multi-step synthetic processes. The unique chemical properties of the Fmoc group—most notably its stability in acidic conditions and its clean, rapid cleavage under mild basic conditions—enable an orthogonal protection strategy. This guide provides an in-depth examination of the chemical principles, mechanisms, and practical applications of the Fmoc group in the context of aminopropyl carbamate linkers, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In multi-step chemical syntheses, such as solid-phase peptide synthesis (SPPS) or the construction of antibody-drug conjugates (ADCs), the selective protection and deprotection of reactive functional groups is paramount.[1][2] A protecting group must effectively mask a functional group during one reaction step and be cleanly removed in a subsequent step without affecting other parts of the molecule.[2] The concept of "orthogonality" is central to this strategy; it refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][2]

The Fmoc group, introduced by Carpino and Han in 1970, revolutionized this field.[3] Its primary advantage is its lability to weak bases while remaining stable to acids.[4][5] This property makes it perfectly orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu), which are commonly used to protect amino acid side chains.[1][6][7] This orthogonality is the foundation of the widely adopted Fmoc/tBu strategy in modern SPPS.[8]

The Aminopropyl Carbamate Linker: A Versatile Synthetic Tool

The aminopropyl group (- (CH₂)₃-NH₂) is a common bifunctional linker used to connect molecules to solid supports (resins), surfaces, or other larger molecules.[9][10][11] Its terminal primary amine provides a nucleophilic handle for covalent attachment. However, this reactivity must be controlled. By protecting this amine with an Fmoc group, an Fmoc-aminopropyl carbamate is formed. This protected linker is a critical building block for:

  • Functionalizing Resins for SPPS: Creating a starting point for peptide chain elongation on a solid support.[12][13][14]

  • Surface Modification: Immobilizing biomolecules or chemical sensors onto surfaces.

  • Drug Delivery Systems: As part of cleavable linkers in ADCs, where the carbamate linkage plays a role in the controlled release of a therapeutic payload.[9][10][11][15][16]

The stability and predictable cleavage of the Fmoc group are what make the aminopropyl carbamate a reliable and versatile component in these advanced applications.

The Core Mechanism: Base-Mediated Fmoc Deprotection

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, typically using a secondary amine like piperidine.[4][17][18] This process is not a simple hydrolysis but a highly efficient β-elimination (E1cB) reaction .[5][8][19]

The mechanism proceeds in two key steps:

  • Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[8][20] The acidity of this proton is a direct consequence of the aromatic stabilization of the resulting carbanion (a fluorenyl anion).[6]

  • β-Elimination and Collapse: The resulting anion is unstable and rapidly undergoes elimination. This leads to the collapse of the carbamate structure, forming three products: the free amine of the aminopropyl linker, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[3][8][20]

Figure 1: Mechanism of Fmoc deprotection by piperidine.
The Critical Role of the Dibenzofulvene (DBF) Scavenger

The DBF intermediate is a reactive electrophile that can undergo a Michael addition with nucleophiles. If left unchecked, it could react with the newly liberated primary amine of the aminopropyl linker, resulting in a terminated chain that cannot be elongated further.[21] This is a critical point of failure in synthesis.

The choice of a secondary amine like piperidine is deliberate and crucial for a self-validating protocol. Piperidine serves a dual role: it is both the base that initiates the deprotection and an efficient scavenger that traps the DBF byproduct to form a stable, unreactive adduct.[4][20] This scavenging step drives the equilibrium of the reaction towards completion and prevents unwanted side reactions, ensuring a high yield of the desired free amine.[22]

A Self-Validating System: Quantitative Monitoring of Fmoc Deprotection

A key advantage of the Fmoc group in a research and development setting is the ability to monitor the deprotection reaction in real-time. This provides an invaluable quality control check at each cycle of the synthesis, making the process a self-validating system.

The dibenzofulvene-piperidine adduct has a strong UV absorbance maximum around 301 nm.[23][24] By measuring the UV absorbance of the solution filtered from the resin after the deprotection step, one can quantify the amount of Fmoc group that was removed.[25][26] This allows the researcher to:

  • Confirm Reaction Completion: Ensure that all Fmoc groups have been removed before proceeding to the next coupling step.

  • Calculate Resin Loading: Determine the exact concentration of reactive sites on the solid support.

  • Troubleshoot Difficult Syntheses: Identify steps with poor deprotection efficiency, which may indicate issues like peptide aggregation.[23][24]

ParameterReagent/ConditionTypical Value/RangeRationale & Significance
Deprotection Reagent Piperidine in DMF20% (v/v)Balances efficient deprotection with minimizing potential side reactions. DMF is an excellent solvent for swelling the resin and solvating reactants.[20][]
Reaction Time Two-step treatment1-5 min, then 5-15 minA short initial treatment removes the bulk of the Fmoc groups, followed by a longer second treatment to ensure complete removal.[28]
Monitoring Wavelength UV-Vis Spectroscopy~301 nmCorresponds to the absorbance maximum of the DBF-piperidine adduct, allowing for precise quantification.[24]
Extinction Coefficient DBF-piperidine adduct~7800 M⁻¹cm⁻¹Used in the Beer-Lambert law (A = εbc) to calculate the concentration of cleaved Fmoc groups.[24]

Experimental Protocol: Fmoc Deprotection and UV Quantification

This protocol outlines the standard procedure for removing the Fmoc group from an aminopropyl carbamate-functionalized resin and quantifying the cleavage.

Materials and Reagents
  • Fmoc-aminopropyl-functionalized resin (e.g., Fmoc-NH-(CH₂)₃-Rink Amide Resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel (fritted syringe or automated synthesizer column)

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology
  • Resin Swelling:

    • Place a known weight of the resin (e.g., 100 mg) into the synthesis vessel.

    • Add DMF (2-3 mL) and agitate gently for 30 minutes to swell the resin beads, allowing reagents to access the reactive sites.

    • Drain the DMF.

  • Initial Deprotection:

    • Add the 20% piperidine/DMF solution (2 mL) to the swollen resin.

    • Agitate for 3 minutes.

    • Drain the solution and collect it in a volumetric flask (e.g., 10 mL). This first fraction contains the majority of the cleaved Fmoc groups.

  • Final Deprotection:

    • Add a fresh aliquot of the 20% piperidine/DMF solution (2 mL).

    • Agitate for 10-15 minutes to ensure complete removal of any remaining Fmoc groups.

    • Drain the solution and combine it with the first fraction in the volumetric flask.

  • Washing:

    • Wash the resin thoroughly by adding DMF (3 x 2 mL), agitating for 1 minute each time, and draining. This removes all traces of piperidine and the DBF-adduct.

    • Wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen if the synthesis is to be paused. The resin now has a free aminopropyl group, ready for the next coupling reaction.

  • Quantitative UV Analysis:

    • Dilute the collected deprotection solution in the volumetric flask to the mark with DMF.

    • Prepare a further dilution if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).

    • Measure the absorbance (A) of the final solution at 301 nm against a DMF blank.

    • Calculate the resin loading (substitution) in mmol/g using the following formula: Loading (mmol/g) = (A × V × D) / (ε × w) Where:

      • A = Absorbance at 301 nm

      • V = Volume of the volumetric flask (L)

      • D = Dilution factor (if any)

      • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)

      • w = Weight of the initial dry resin (g)

Figure 2: Workflow for Fmoc deprotection and quantification.

Conclusion

The role of the Fmoc group in aminopropyl carbamate systems is that of a robust, temporary, and strategically vital protecting group. Its base-lability provides perfect orthogonality with acid-labile groups, which is the cornerstone of modern solid-phase synthesis. The E1cB cleavage mechanism, facilitated by a dual-function base/scavenger like piperidine, is clean, efficient, and minimizes side reactions. Crucially, the UV-active byproduct of this reaction provides a built-in, quantitative method for real-time monitoring, transforming a standard synthetic step into a self-validating and controllable process. This combination of predictable chemistry, mild reaction conditions, and analytical tractability ensures that the Fmoc-aminopropyl carbamate linker remains an indispensable tool for researchers developing complex peptides, modified surfaces, and advanced drug delivery systems.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Galiano, V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Juhl, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Fields, G. B. (Ed.). (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E22a. Retrieved from [Link]

  • Carpino, L. A. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E22a. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]

  • ChemRxiv. (n.d.). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • Bioconjugate Chemistry. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Retrieved from [Link]

  • AAPPTec. (n.d.). Experience the art of peptide crafting like never before with our exceptional Resins. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

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Methodological & Application

Application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in Peptide Modification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in peptide modification. This versatile reagent serves as a cornerstone in modern peptide chemistry, enabling the introduction of a primary amine functionality for subsequent derivatization. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the analytical characterization of the resulting modified peptides.

Introduction: The Strategic Advantage of the Aminopropyl Linker

In the realm of peptide-based therapeutics and diagnostics, the ability to introduce specific modifications is paramount for enhancing stability, modulating biological activity, and enabling conjugation to other molecules such as fluorophores, biotin, or drug payloads.[1] 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, hereafter referred to as Fmoc-3-aminopropyl-carbamate, is a key building block in this endeavor.

It is primarily used as a spacer or linker that, once incorporated into a peptide, presents a terminal primary amine ready for further chemical manipulation.[2] The strategic brilliance of this reagent lies in its orthogonal protecting group strategy. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine) that do not affect the acid-labile protecting groups commonly used for amino acid side chains in solid-phase peptide synthesis (SPPS).[3][4] This orthogonality is fundamental to the controlled, stepwise synthesis of complex, modified peptides.[3]

Key Attributes of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate:

PropertyDescriptionSource
Molecular Formula C₁₈H₂₀N₂O₂[2]
Molecular Weight 296.36 g/mol [2]
Fmoc Group Base-labile protecting group, removed with piperidine in DMF.[2][3]
Functionality Introduces a primary amine via a three-carbon spacer.[2]
Application N-terminal modification of peptides, synthesis of functionalized polymers.[2][5]
Compatibility Fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Mechanism of Action and Strategic Implementation

The application of Fmoc-3-aminopropyl-carbamate is seamlessly integrated into the standard Fmoc-SPPS workflow. It is typically introduced at the N-terminus of a fully assembled, resin-bound peptide. The process can be visualized as a two-stage modification strategy.

Stage 1: Introduction of the Aminopropyl Linker

Following the final deprotection of the N-terminal amino acid of the peptide sequence, the free amine is coupled with a molecule that has a carboxyl group. While 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate itself does not have a free carboxyl group for direct coupling, it is used to create a derivative that does, or more commonly, a related bifunctional linker is used. A common strategy involves using a commercially available derivative such as Fmoc-3-aminopropionic acid or a similar bifunctional linker which can be coupled to the N-terminus of the peptide. After this coupling, the Fmoc group on the linker is removed to expose the primary amine for the next stage of modification.

Stage 2: Derivatization of the Terminal Amine

With the primary amine of the aminopropyl linker exposed, it can now serve as a nucleophile for the attachment of a wide array of molecules, including:

  • Biotin: For affinity purification or detection.

  • Fluorescent Dyes: For imaging and tracking studies.[5][6]

  • Polyethylene Glycol (PEG): To enhance solubility and in vivo half-life.

  • Chelating Agents: For radiolabeling.

  • Other Peptides or Small Molecules: To create branched or complex structures.

This two-stage approach provides a high degree of flexibility and control over the final structure of the modified peptide.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of an aminopropyl linker and subsequent modification of a resin-bound peptide. These protocols are based on standard, well-established Fmoc-SPPS techniques.[7][8][9]

General Materials and Reagents
  • Peptide-resin (fully assembled with N-terminal Fmoc group removed)

  • Fmoc-protected amino linker (e.g., Fmoc-3-aminopropionic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether for precipitation

  • Analytical and preparative RP-HPLC system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: On-Resin N-Terminal Modification with an Aminopropyl Linker

This protocol describes the coupling of an Fmoc-protected amino linker to the N-terminus of a resin-bound peptide.

Workflow Diagram:

On_Resin_Modification start Start: Peptide-Resin (N-terminal deprotected) swell 1. Resin Swelling in DMF start->swell couple 3. Couple Activated Linker to Resin swell->couple activate 2. Activate Fmoc-amino linker (HBTU/HOBt, DIPEA) activate->couple wash1 4. Wash Resin (DMF, DCM) couple->wash1 fmoc_deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotect wash2 6. Wash Resin (DMF, DCM) fmoc_deprotect->wash2 end End: Linker-Peptide-Resin (Amine Exposed) wash2->end

Caption: Workflow for N-terminal modification with an aminopropyl linker.

Step-by-Step Procedure:

  • Resin Preparation:

    • Start with the fully synthesized peptide still attached to the solid support, with the N-terminal Fmoc group removed from the final amino acid.

    • Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.[7]

  • Activation of the Fmoc-Amino Linker:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino linker (e.g., Fmoc-3-aminopropionic acid) and an equimolar amount of coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[8]

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the activated linker solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For long or sterically hindered peptides, the coupling time may be extended or a second coupling may be performed.[5]

  • Monitoring the Coupling:

    • Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of the resin to ensure complete coupling (a negative result, i.e., no blue color, indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Fmoc Deprotection of the Linker:

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[3]

  • Final Wash and Drying (Optional):

    • Wash the resin with methanol or isopropanol and dry under vacuum if the subsequent modification is not performed immediately.

At this stage, the peptide-resin is functionalized with a terminal primary amine and is ready for the attachment of the desired moiety.

Protocol 2: Cleavage, Deprotection, and Purification

This protocol details the final steps to release the modified peptide from the solid support and remove side-chain protecting groups.

Workflow Diagram:

Cleavage_and_Purification start Start: Modified Peptide-Resin wash_dry 1. Wash and Dry Resin start->wash_dry cleavage 2. Cleavage Cocktail (TFA/TIS/H₂O) wash_dry->cleavage precipitate 3. Precipitate with Cold Ether cleavage->precipitate purify 4. Purify by RP-HPLC precipitate->purify analyze 5. Analyze by Mass Spectrometry purify->analyze lyophilize 6. Lyophilize analyze->lyophilize end End: Pure Modified Peptide lyophilize->end

Caption: Workflow for cleavage, deprotection, and purification of the modified peptide.

Step-by-Step Procedure:

  • Resin Preparation for Cleavage:

    • Ensure the resin is thoroughly washed with DCM and dried under vacuum to remove any residual DMF, which can interfere with the cleavage reaction.

  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous cocktail of 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers (TIS, water, etc.) is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add 10-20 volumes of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation of Crude Peptide:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 1-2 more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used, with a gradient of increasing acetonitrile in water (both containing 0.1% TFA).[10][11][12][13]

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final modified peptide as a white, fluffy powder.

Analytical Characterization: Ensuring Success

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the final modified peptide.

Recommended Analytical Techniques:

TechniquePurposeKey Parameters to AssessSource
Analytical RP-HPLC Purity AssessmentPeak integration to determine the percentage purity. A single, sharp peak is indicative of high purity.[10][14]
Mass Spectrometry (ESI-MS or MALDI-TOF) Identity ConfirmationComparison of the experimental molecular weight with the theoretical calculated mass of the modified peptide.[15][16]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis to confirm the amino acid sequence and localize the modification to the N-terminus.[16]

Data Interpretation:

  • RP-HPLC: The chromatogram should show a major peak corresponding to the target peptide. The area of this peak relative to the total area of all peaks gives the purity. The introduction of the aminopropyl linker and a subsequent modification will typically alter the retention time compared to the unmodified peptide.

  • Mass Spectrometry: The observed mass should match the calculated mass of the peptide plus the mass of the aminopropyl linker and the attached moiety. For example, if a biotin molecule (C₁₀H₁₆N₂O₃S, MW = 244.31 g/mol ) is attached to the aminopropyl linker, the final peptide's mass will be increased accordingly.

Conclusion and Future Perspectives

The use of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and related linkers represents a robust and versatile strategy for the site-specific modification of peptides. The orthogonality of the Fmoc protecting group, combined with the well-established protocols of solid-phase peptide synthesis, provides a powerful platform for the creation of complex and functionalized peptide molecules. This guide provides the fundamental knowledge and practical protocols to empower researchers in their pursuit of novel peptide-based therapeutics, diagnostics, and research tools. As the field of peptide chemistry continues to evolve, the principles of orthogonal protection and linker-mediated modification will undoubtedly remain at the forefront of innovation.

References

  • G. A. Afiuni, et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Analytical Biochemistry, 424(2), 137-9. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • G. A. Afiuni, et al. (2012). On-the-resin N-terminal Modification of Long Synthetic Peptides. PubMed. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Otsuki, T., et al. (2012). Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation. PubMed. [Link]

  • Thompson, D. A., et al. (2009). Synthesis of novel peptide linkers: simultaneous cyclization and labeling. PubMed. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-27. [Link]

  • Google Patents. (n.d.). US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.
  • Mende, F., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3648-3655. [Link]

  • Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(2), 1637-1649. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(17), 3986. [Link]

  • Wade, J. D., & Muttenthaler, M. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 915-926. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Góngora-Benítez, M., et al. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Polymers, 13(16), 2758. [Link]

  • Hellwig, M., et al. (2022). Open Search of Peptide Glycation Products from Tandem Mass Spectra. Analytical Chemistry, 94(16), 5953-5961. [Link]

  • Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • Kim, J. (2020). N-terminal specific protein modification. SlideShare. [Link]

  • MySkinRecipes. (n.d.). (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. MySkinRecipes. [Link]

  • Li, L., & Sweedler, J. V. (2008). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Journal of Proteome Research, 7(4), 1432-1447. [Link]

  • Liko, I., et al. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org. [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100701. [Link]

Sources

The Strategic Application of a Bifunctional Linker: Coupling Reactions with 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Molecular Construction

In the landscape of modern chemical biology and drug development, the precise and controlled assembly of molecular architectures is paramount. Bifunctional linkers are critical components in this endeavor, serving as bridges to connect distinct molecular entities, such as a targeting moiety and a therapeutic payload in an antibody-drug conjugate (ADC) or a target-binding ligand and an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC). Among the diverse array of available linkers, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate stands out for its utility and versatility.

This molecule incorporates two key functionalities: a primary amine at one terminus and a second primary amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] The presence of the Fmoc group allows for orthogonal protection strategies, a cornerstone of modern peptide synthesis and bioconjugation.[1] This guide provides an in-depth exploration of the applications and protocols for coupling reactions involving this valuable linker, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Handling

PropertyValueSource
Chemical Formula C₁₈H₂₀N₂O₂[1]
Molecular Weight 296.36 g/mol [1]
Appearance Solid[2]
Storage 2-8°C, away from light, dry[1]
Solubility Generally soluble in polar aprotic solvents like DMF, NMP, and DMSO.[3][4]N/A

Note on Solubility: The large, hydrophobic Fmoc group generally confers good solubility in many organic solvents.[3] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in reactions involving Fmoc-protected compounds due to their excellent solvating properties.[3]

The Chemistry of Coupling: A Two-Stage Process

The utility of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate lies in its ability to participate in sequential coupling reactions. The free primary amine can be readily coupled with an activated carboxylic acid to form a stable amide bond. Subsequently, the Fmoc group can be removed under mild basic conditions to reveal a new primary amine, which is then available for a second coupling reaction.

Stage 1: Amide Bond Formation with the Free Amine

The initial coupling reaction involves the formation of an amide bond between the free primary amine of the linker and a carboxylic acid of a molecule of interest (e.g., a small molecule drug, a peptide, or a functionalized polymer). This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Mechanism of Carboxylic Acid Activation and Amide Bond Formation:

A widely used and robust method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5][6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling R-COOH Carboxylic Acid O-acylisourea O-acylisourea (Reactive Intermediate) R-COOH->O-acylisourea + EDC EDC EDC NHS_ester NHS Ester (Amine-Reactive) O-acylisourea->NHS_ester + NHS NHS NHS Amide_bond Fmoc-NH-(CH2)3-NH-CO-R (Amide Bond Formation) NHS_ester->Amide_bond + Linker Linker Fmoc-NH-(CH2)3-NH2 G Fmoc_protected Fmoc-Protected Amine Proton_abstraction Proton Abstraction Fmoc_protected->Proton_abstraction + Piperidine Piperidine Piperidine Beta_elimination β-Elimination Proton_abstraction->Beta_elimination Dibenzofulvene Dibenzofulvene Beta_elimination->Dibenzofulvene Free_amine Free Amine Beta_elimination->Free_amine

Caption: Mechanism of Fmoc deprotection using piperidine.

This newly liberated amine can then be used in a subsequent coupling reaction, following similar protocols as the first coupling.

Detailed Protocols

Protocol 1: Solution-Phase Coupling of a Carboxylic Acid to 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate using EDC/NHS

Objective: To form a stable amide bond between a molecule containing a carboxylic acid and the free primary amine of the linker.

Materials:

  • 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware for workup

Procedure:

  • Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. [7]

  • Coupling Reaction:

    • In a separate flask, dissolve 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate hydrochloride (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and the reaction mixture.

    • Add the solution of the linker to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product. [8]

Protocol 2: Fmoc Deprotection

Objective: To remove the Fmoc protecting group to reveal a free primary amine for subsequent reactions.

Materials:

  • Fmoc-protected coupled product from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development

The unique properties of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate make it a valuable tool in the synthesis of complex therapeutic molecules.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. [9][10]The free amine can be coupled to the drug, and after Fmoc deprotection, the newly formed amine can be conjugated to a linker attached to the antibody.

  • PROTACs: In the synthesis of PROTACs, this linker can connect the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. [11]The sequential coupling capability is essential for building these heterobifunctional molecules.

Conclusion

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a versatile and powerful tool for researchers in chemistry and drug development. Its bifunctional nature, combined with the reliable and well-understood chemistry of Fmoc protection and amide bond formation, allows for the strategic and controlled synthesis of complex molecular constructs. The protocols outlined in this guide provide a solid foundation for the successful application of this linker in a variety of synthetic endeavors. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
  • MCE. (n.d.). (9H-Fluoren-9-yl)methyl (3-aminopropyl)
  • Frigerio, M., & Kyle, A. F. (2018).
  • ACS Combinatorial Science. (2020).
  • Google Patents. (2019). Method for solution-phase peptide synthesis.
  • National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • National Institutes of Health. (2016).
  • PubMed. (2013).
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Fmoc-NH-PEG12-CH2COOH.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
  • MySkinRecipes. (n.d.). (9H-Fluoren-9-yl)methyl (3-aminopropyl)
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Conjugation of Fmoc-NH-PEG12-CH2COOH to a Primary Amine.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2019).
  • BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Purity of Peptides Synthesized with Fmoc-Photo-Linker.
  • Semantic Scholar. (n.d.).
  • UCI Department of Chemistry. (2020).
  • Wikipedia. (n.d.). Peptide synthesis.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • MedChemExpress. (n.d.). (9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • PLOS. (2025). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker.
  • Biosynth. (n.d.). 9H-Fluoren-9-ylmethyl N-(3-oxopropyl)
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

Sources

Application Notes and Protocols for the Use of Fmoc-3-aminopropylcarbamate as a Synthetic Spacer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability under mild conditions.[1][2] This document provides a detailed guide to the experimental setup and reactions involving bifunctional linkers based on an Fmoc-protected aminopropyl scaffold. For the purpose of this guide, we will focus on the versatile spacer unit derived from mono-Fmoc-1,3-diaminopropane, which serves as a precursor for forming stable carbamate or amide linkages. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic explanations, and practical insights to facilitate the use of this linker in complex molecular assembly, such as in the development of antibody-drug conjugates (ADCs), PROTACs, or labeled biomolecules.[3]

Introduction: The Role of the Fmoc-Aminopropyl Spacer

In the design of complex bioconjugates and pharmaceuticals, the spacer or linker unit plays a critical role in connecting different molecular moieties, influencing properties such as solubility, stability, and biological activity.[3] The Fmoc-3-aminopropyl unit is an exceptionally useful building block for this purpose. It provides a short, flexible, and hydrophilic three-carbon chain. One terminus features a primary amine protected by the Fmoc group, while the other terminus possesses a reactive primary amine.

The strategic value of this construct lies in its orthogonality. The Fmoc group is stable to the acidic conditions often used to cleave acid-labile side-chain protecting groups (like Boc) or to release a final product from certain resins.[4][] It is selectively removed with a weak base, typically a secondary amine like piperidine, via a β-elimination mechanism.[1][6] This allows for the sequential and controlled elaboration of a molecular structure, first by utilizing the free amine of the spacer, and then, after a specific deprotection step, by reacting the newly liberated amine.

This guide will detail the core reactions involving this spacer: the deprotection of the Fmoc group and the subsequent coupling reactions at the newly exposed amine.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. The data below is representative of a typical mono-Fmoc-protected aminopropyl building block.

PropertyValue / InformationSource
Common Name mono-Fmoc 1,3-diaminopropane
Molecular Formula C₁₈H₂₀N₂O₂ (as free base)
Molecular Weight 296.36 g/mol (as free base)
Appearance White to off-white powder or solid[7]
Solubility Good solubility in polar aprotic solvents like DMF, NMP, and DMSO.[][8][9] Limited solubility in water and non-polar solvents.
Storage Store at 2-8°C, desiccated. Protect from moisture and light to prevent degradation.[7]
Handling Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Core Reaction: The Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is the central reaction enabling the utility of this linker. It is a base-catalyzed elimination reaction.[1]

  • Proton Abstraction: A base, most commonly piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[1][11]

  • β-Elimination: This abstraction creates a stabilized carbanion. The resulting electron rearrangement leads to the cleavage of the C-O bond of the carbamate, releasing the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[1][6]

  • DBF Adduct Formation: The highly electrophilic DBF is immediately trapped by the excess secondary amine (piperidine) in the reaction mixture. This forms a stable adduct, which is crucial for preventing DBF from reacting with the newly deprotected primary amine of the linker, a side reaction that would irreversibly cap the chain.[1][6]

Fmoc_Deprotection Fmoc_Linker Fmoc-NH-Linker Intermediate Fluorenyl Anion Intermediate Fmoc_Linker->Intermediate 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct Piperidine-DBF Adduct (Stable) Piperidine->Adduct Products Free Amine (H₂N-Linker) + CO₂ + Dibenzofulvene (DBF) Intermediate->Products 2. β-Elimination Products->Adduct 3. DBF Trapping

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Protocols

The following protocols are designed for reactions conducted on a solid-phase support (resin), which is the most common context for using Fmoc-protected linkers in iterative synthesis.[12]

Protocol 1: Standard Fmoc Deprotection on Solid Support

This protocol describes the removal of the Fmoc group from a resin-bound substrate, exposing the primary amine of the aminopropyl linker for the next reaction.

Core Principle: A solution of 20% piperidine in DMF is used to effect the β-elimination of the Fmoc group. A two-stage treatment ensures complete removal.[1][13]

Reagents and Materials:

Reagent / MaterialConcentration / GradePurpose
Fmoc-Linker-ResinN/AStarting solid-phase substrate
PiperidineReagent GradeDeprotection Base
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
Dichloromethane (DCM)Reagent GradeWash Solvent
Solid-Phase Reaction VesselN/AReaction Container
Shaker or Nitrogen BubblerN/AAgitation

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-linker-functionalized resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in the reaction vessel.[14] Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully submerged. Agitate the slurry for 2-3 minutes at room temperature.[13] Drain the solution.

  • Main Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate the slurry for 15-20 minutes at room temperature to ensure the reaction goes to completion.[12]

  • Solvent Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, using ~10 mL per gram of resin for each wash). This step is critical to remove all traces of piperidine and the DBF-adduct.[13]

  • Final Wash (Optional): Perform 2-3 final washes with a different solvent, such as DCM, to prepare the resin for the subsequent coupling step, which may not be compatible with DMF.

  • Verification: Before proceeding, it is highly recommended to verify the completion of the deprotection using a qualitative test (see Protocol 2A).

Protocol 2: Monitoring Deprotection Completion

Ensuring complete Fmoc removal is essential for achieving high purity in the final product.[6]

2A: Qualitative Ninhydrin (Kaiser) Test for Free Primary Amines

Principle: Ninhydrin reacts with primary amines to produce a deep blue or purple chromophore (Ruhemann's purple).[11] A positive test (color change) confirms the presence of the deprotected amine on the linker.

Reagents:

  • Kaiser Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Kaiser Reagent B: 80 g phenol in 20 mL ethanol.

  • Kaiser Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[1]

Procedure:

  • After the final wash in Protocol 1, collect a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each Kaiser reagent (A, B, and C) to the beads.[1]

  • Heat the test tube at ~100-120°C for 3-5 minutes.

  • Observe:

    • Deep Blue/Purple Beads and Solution: Positive result, indicating successful and complete deprotection.

    • Yellow/Colorless Beads and Solution: Negative result, indicating the presence of the protected Fmoc group and incomplete deprotection.

2B: Quantitative UV-Vis Monitoring

Principle: The dibenzofulvene-piperidine adduct formed during deprotection has a strong and characteristic UV absorbance maximum around 301 nm.[1] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed.

Procedure:

  • Collect all the filtrate from the deprotection steps (steps 2 and 3 in Protocol 1) in a volumetric flask of known volume (e.g., 25 or 50 mL).

  • Dilute the flask to the mark with DMF and mix thoroughly.[1]

  • Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, using DMF as a blank.

  • Further dilution may be required to bring the absorbance into the linear range of the instrument. This method is excellent for process validation and troubleshooting.

Protocol 3: Coupling a Carboxylic Acid to the Deprotected Linker

This protocol details the formation of a stable amide bond between the newly exposed amine of the linker and an incoming carboxylic acid, a fundamental step in building a larger molecule.

Principle: The carboxylic acid is pre-activated to form a highly reactive species that readily couples with the primary amine on the linker. HBTU is a common and efficient activating agent.[14]

Reagents and Materials:

Reagent / MaterialMolar Equivalents (vs. Resin Capacity)Purpose
Deprotected Linker-Resin1.0 eqNucleophile
Carboxylic Acid3.0 - 5.0 eqAcylating Agent
HBTU (or HCTU/HATU)2.9 - 4.9 eqActivating Agent
N,N-Diisopropylethylamine (DIPEA)6.0 - 10.0 eqActivation Base
N,N-Dimethylformamide (DMF)N/ASolvent

Step-by-Step Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve the carboxylic acid (3-5 eq) and HBTU (2.9-4.9 eq) in a minimal amount of DMF.

  • Activate: Add DIPEA (6-10 eq) to the solution from Step 1. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activation solution to the deprotected and washed resin from Protocol 1.

  • Agitate: Shake or bubble the resin slurry at room temperature for 1-2 hours. The reaction time may vary depending on the steric hindrance of the coupling partners.

  • Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts.

  • Verification: Perform a Kaiser test (Protocol 2A). A negative result (yellow/colorless beads) indicates a successful and complete coupling reaction, as there are no remaining free primary amines.

Integrated Workflow and Applications

The protocols described above form a cyclical process that can be repeated to build complex molecular architectures on a solid support.

SPPS_Workflow Start Start: Fmoc-Linker-Resin Deprotection Protocol 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Verify1 Protocol 2: Kaiser Test (Positive?) Wash1->Verify1 Verify1->Deprotection No, repeat Coupling Protocol 3: Activate & Couple (Acid, HBTU, DIPEA) Verify1->Coupling Yes Wash2 DMF/DCM Wash Coupling->Wash2 Verify2 Protocol 2: Kaiser Test (Negative?) Wash2->Verify2 Verify2->Coupling No, recouple Cycle Repeat Cycle for Next Monomer Verify2->Cycle Yes Cycle->Deprotection Start next cycle End Final Cleavage from Resin Cycle->End Synthesis Complete

Caption: Iterative workflow for chain elongation using the aminopropyl linker.

Key Applications:

  • Peptide Modification: Introduction of non-peptidic spacers into a peptide sequence.

  • Bioconjugation: Linking peptides or small molecules to larger biologics like antibodies.[3]

  • Drug Delivery: As a component of linkers in ADCs, where the spacer influences drug release and stability.

  • Fluorescent Labeling: Attaching fluorophores to biomolecules for imaging and diagnostic applications.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Molecules. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Thieme. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • ChemBK. (n.d.). FMOC-3-AMINO-1-PROPANOL. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc-removal kinetics for Fmoc-Ala-Phe-Phe-Ala-tricyclic amide linker resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Rink Amide Linker [145069-56-3]. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the successful synthesis and purification of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate?

A1: The primary side products encountered during the synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically arise from the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with the difunctional starting material, 1,3-diaminopropane, or from the hydrolysis of Fmoc-Cl.

  • Di-Fmoc-protected diamine: The most prevalent side product is the di-substituted N,N'-(propane-1,3-diyl)bis(9H-fluoren-9-yl-methoxycarbonyl)amine. This occurs when both primary amine groups of 1,3-diaminopropane react with Fmoc-Cl.

  • Hydrolysis products of Fmoc-Cl: Fmoc-Cl can react with water present in the reaction mixture, leading to the formation of 9-fluorenylmethanol and 9-fluorenylmethyl hydrogen carbonate.[1][2] The presence of water and hydroxide ions can lead to the decomposition of Fmoc-Cl.[3]

Q2: I am observing a significant amount of di-substituted byproduct. How can I favor the formation of the mono-substituted product?

A2: To promote the formation of the desired mono-Fmoc-protected product, it is crucial to control the stoichiometry of the reactants. Using a large excess of 1,3-diaminopropane relative to Fmoc-Cl will statistically favor the reaction of Fmoc-Cl with only one of the amine groups. A common strategy involves the slow, dropwise addition of a dilute solution of Fmoc-Cl to a stirred, cooled solution of excess 1,3-diaminopropane. This maintains a low concentration of the limiting reagent (Fmoc-Cl) throughout the reaction, minimizing the chance of a second reaction with the already mono-substituted product.

Q3: My reaction yield is low, and I see a lot of 9-fluorenylmethanol in my crude product. What is causing this?

A3: The formation of 9-fluorenylmethanol is a clear indication of Fmoc-Cl hydrolysis.[1][3] This side reaction is promoted by the presence of water in your solvents or reagents.

Troubleshooting Steps:

  • Use anhydrous solvents: Ensure that solvents like dioxane, THF, or DMF are properly dried before use.

  • Check your base: If using an aqueous base solution (e.g., sodium carbonate), be aware that this introduces water into the reaction.[3] While some water is often necessary for these reactions, excessive amounts will lead to significant hydrolysis. Consider using a milder, non-aqueous base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent.

  • Control reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to slow down the rate of hydrolysis relative to the desired aminolysis reaction.

Troubleshooting Guide

Issue 1: Difficulty in Purifying the Product from the Di-Fmoc Byproduct

Underlying Cause: The desired mono-Fmoc product and the di-Fmoc byproduct have similar polarities, which can make their separation by standard column chromatography challenging. The free amine on the mono-Fmoc product, however, provides a handle for selective separation.

Recommended Purification Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired mono-Fmoc product, having a basic free amine, will be protonated and move into the aqueous layer. The di-Fmoc byproduct, lacking a basic site, will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10. This will deprotonate the mono-Fmoc product, making it soluble in organic solvents again. Extract the basified aqueous layer with fresh DCM or ethyl acetate.

  • Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate.

Issue 2: Incomplete Reaction or Presence of Starting Material

Underlying Cause: Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the Fmoc-Cl reagent.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A common eluent system is a mixture of ethyl acetate and hexane.[4]

  • Temperature and Time: While low temperatures can suppress side reactions, they can also slow down the desired reaction. If the reaction is proceeding too slowly, consider allowing it to warm to room temperature and extending the reaction time.

  • Reagent Quality: Ensure the Fmoc-Cl is of high purity and has not been hydrolyzed during storage.

Analytical Characterization

Accurate identification of the desired product and any impurities is crucial. The following table summarizes key analytical techniques.

Technique Purpose Expected Observations for 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
TLC Reaction monitoring and purity assessmentA distinct spot with an Rf value that is intermediate between the highly polar 1,3-diaminopropane and the less polar di-Fmoc byproduct.
HPLC Quantitative purity analysisA major peak corresponding to the product, with potential minor peaks for side products.[4]
¹H NMR Structural confirmationCharacteristic peaks for the fluorenyl group (aromatic protons ~7.3-7.8 ppm), the methylene protons of the propyl chain, and the methylene protons adjacent to the carbamate and free amine.
Mass Spec Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the product (C₁₈H₂₀N₂O₂ = 296.36 g/mol ).[5]

Reaction and Side Product Formation Pathway

The following diagram illustrates the primary reaction pathway and the formation of the main side products.

G cluster_reactants Reactants cluster_products Products cluster_hydrolysis Hydrolysis Side Products FmocCl Fmoc-Cl MonoFmoc Desired Product: 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate FmocCl->MonoFmoc + Diamine (1 eq.) FmocOH 9-Fluorenylmethanol FmocCl->FmocOH + H₂O (fast) Diamine 1,3-Diaminopropane (in excess) Diamine->MonoFmoc DiFmoc Side Product: Di-Fmoc-diamine MonoFmoc->DiFmoc + Fmoc-Cl (slow) Water H₂O Water->FmocOH

Caption: Reaction scheme for the synthesis of mono-Fmoc-protected 1,3-diaminopropane.

References

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Universiti Malaysia Sabah.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • How to perform Fmoc protection using Fmoc-Cl?
  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)
  • The hydrolysis reaction of FMOC-Cl.

Sources

Technical Support Center: Challenges in Cleaving 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered during the cleavage of the 9-fluoren-9-ylmethyl (Fmoc) protecting group from N-(3-aminopropyl)carbamate linkers and analogous structures. The removal of the Fmoc group is a critical step in solid-phase synthesis and bioconjugation, and its efficiency directly impacts final product yield and purity. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My Fmoc deprotection appears incomplete, resulting in low yield of the desired amine. What is the likely cause and how can I fix it?

Plausible Cause: Incomplete deprotection is one of the most common hurdles in Fmoc-based synthesis. The issue often stems from one or more of the following factors:

  • Insufficient Reagent or Reaction Time: The base-mediated elimination reaction may not have proceeded to completion. While standard protocols often suggest short reaction times, factors like steric hindrance, resin swelling, or the specific substrate can slow down the kinetics.[1]

  • Reagent Degradation: The deprotection reagent, typically a piperidine solution in DMF, can degrade over time. Piperidine can react with atmospheric carbon dioxide, reducing its effective concentration.

  • Poor Resin Swelling: In solid-phase synthesis, the reagents must penetrate the polymer matrix to react with the substrate. Poor swelling of the resin in the chosen solvent (e.g., DMF) can severely limit reagent access.[1]

  • Peptide Aggregation: For longer or hydrophobic peptide sequences attached to the linker, interchain aggregation can physically block the Fmoc group, preventing the base from accessing the acidic proton on the fluorenyl ring.[2]

Recommended Solution:

  • Extend Reaction Time & Repeat Treatment: Instead of a single, short treatment, perform two sequential treatments with the deprotection solution. A common and effective protocol involves a first treatment of 2-5 minutes followed by a second treatment of 5-10 minutes with fresh reagent.[3]

  • Increase Reagent Concentration: While 20% (v/v) piperidine in DMF is standard, increasing the concentration to 30-50% can sometimes drive the reaction to completion, although this should be done cautiously as it can increase the risk of side reactions.[4]

  • Use Fresh Reagent: Always prepare the piperidine/DMF solution fresh before use.

  • Verify Resin Swelling: Before starting the deprotection, ensure the resin is fully swollen in the reaction solvent for at least one hour.[5] If aggregation is suspected, consider using a solvent known to disrupt secondary structures, such as N-Methylpyrrolidone (NMP), in place of DMF.[2][4]

Preventative Measures: Routinely monitor the completion of the deprotection step. A qualitative Kaiser test or a quantitative UV-Vis spectrophotometric analysis of the dibenzofulvene-piperidine adduct in the filtrate can confirm complete Fmoc removal before proceeding to the next step.[6][7]

Q2: After cleavage, my LC-MS analysis shows a significant side product with a mass of +178 Da compared to my desired product. What is this impurity?

Plausible Cause: This mass addition corresponds to the re-addition of dibenzofulvene (DBF) to the newly liberated primary amine of your 3-aminopropyl carbamate. The Fmoc deprotection mechanism proceeds via a β-elimination reaction that releases DBF, a highly reactive electrophile.[8] While the excess piperidine in the deprotection solution is intended to act as a scavenger for DBF, this trapping is not always 100% efficient.[2][8] If free DBF is present, it can be attacked by the nucleophilic primary amine of your product, forming a stable adduct and terminating the synthetic chain.

Recommended Solution:

  • Ensure Sufficient Scavenger: Use a sufficient excess of the piperidine deprotection solution (e.g., 10 mL per gram of resin) to ensure the concentration of the scavenging amine is high enough to trap DBF effectively.[3]

  • Alternative Bases: Consider using a different base that forms a more stable DBF adduct. 4-methylpiperidine (4MP) behaves similarly to piperidine but can offer advantages in certain contexts.[2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used at lower concentrations (e.g., 2-5%) in the presence of a nucleophilic scavenger like piperidine or morpholine.[9]

Preventative Measures: Always use a significant excess of a secondary amine like piperidine to act as a DBF scavenger.[8] When developing a new protocol, analyze the crude product specifically for this +178 Da adduct to ensure your scavenging conditions are adequate.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of Fmoc deprotection with piperidine? The cleavage of the Fmoc group is a classic E1cB (Elimination, Unimolecular, conjugate Base) reaction.[8] The process occurs in two main steps:

  • Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[8]

  • β-Elimination: This abstraction creates a carbanion that is stabilized by the aromatic fluorenyl system. This intermediate then undergoes β-elimination, breaking the C-O bond of the carbamate, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[2][8] The excess piperidine then traps the electrophilic DBF to form a stable adduct.[8]

deprotection_mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Substrate Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate Fmoc_Substrate->Carbanion + Piperidine Piperidine_Base Piperidine Released_Amine H2N-R (Free Amine) Carbanion->Released_Amine Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO2 Carbanion->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Q2: How can I quantitatively monitor the completion of the Fmoc cleavage reaction? Quantitative monitoring is crucial for process control and troubleshooting. The most common method is UV-Vis spectrophotometry, which relies on the strong UV absorbance of the dibenzofulvene-piperidine adduct.[6][7]

  • Principle: The DBF-piperidine adduct has a characteristic absorbance maximum around 300-301 nm.[6][7] By measuring the absorbance of the collected filtrate after the deprotection step, you can use the Beer-Lambert law to calculate the moles of Fmoc group cleaved.

  • Alternative Method: High-Performance Liquid Chromatography (HPLC) can also be used to quantify the DBF adduct. While more time-consuming, HPLC offers higher accuracy and can resolve interfering species that might affect spectrophotometric readings.[6]

Q3: Are there any alternatives to piperidine for Fmoc deprotection? Yes, while piperidine is the most common reagent, several alternatives exist, often motivated by safety, handling (piperidine is a controlled substance), or the need to minimize specific side reactions.[2][10]

  • 4-Methylpiperidine (4MP): A very common alternative that behaves almost identically to piperidine in terms of reaction kinetics and efficiency.[2]

  • Piperazine (PZ): A less toxic alternative, though it may require adjustments to concentration and solvent systems for optimal performance.[2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base used at low concentrations (2-5%) often in combination with a scavenger like morpholine or piperidine itself.[9]

  • Thermal Cleavage: In some solution-phase applications, the Fmoc group can be cleaved thermally by heating in a solvent like DMSO at high temperatures (e.g., 120 °C), which avoids the need for a base and scavenger entirely.[11]

Quantitative Data Summary

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationKey AdvantagesKey Disadvantages
Piperidine (PP) 20% in DMF/NMP[4]Well-established, effective, fast kinetics.Controlled substance, can cause side reactions (e.g., aspartimide formation).[2]
4-Methylpiperidine (4MP) 20% in DMF/NMP[2]Direct replacement for piperidine, not a controlled substance.Similar performance and side reaction profile to piperidine.[2]
Piperazine (PZ) 10% w/v in DMF/Ethanol[2]Lower toxicity, effective alternative.May have different solubility and kinetic profiles.[2]
DBU 2-5% in DMF[9]Very fast, used at low concentrations.Requires a separate nucleophilic scavenger; can promote racemization if not optimized.[10]

Table 2: Comparison of Analytical Techniques for Monitoring Fmoc Cleavage

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures absorbance of the DBF-piperidine adduct (~300 nm).[6]Separates and quantifies the DBF-piperidine adduct via UV detection.[6]
Accuracy Good, with reported recoveries of 99-102%.[6]High, resolves potential interferences.[6]
Precision (%RSD) Generally good.Excellent, typically around 1.5%.[6]
Throughput High, very fast measurement.Lower, requires run time for each sample.
Validated Experimental Protocols
Protocol 1: Standard Fmoc Cleavage from a Solid Support

This protocol is a robust starting point for efficient Fmoc deprotection.

  • Resin Swelling: Swell the Fmoc-protected substrate on the solid support (e.g., 100 mg resin) in 2 mL of N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[5]

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add 2 mL of freshly prepared 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 3 minutes.[3]

  • Filtrate Collection: Drain the solution. If you are performing quantitative analysis, collect this filtrate.

  • Second Deprotection: Add another 2 mL of 20% piperidine in DMF. Agitate for 10 minutes at room temperature.[3]

  • Filtrate Collection: Drain the solution and combine it with the first filtrate if performing analysis.

  • Washing: Wash the resin thoroughly with DMF (e.g., 5 times with 2 mL each) to remove all residual piperidine and the DBF-piperidine adduct.[3] The resin is now ready for the next step in your workflow.

Protocol 2: Quantitative Monitoring of Fmoc Cleavage by UV-Vis

This protocol determines the substitution level (loading) of your resin.

  • Sample Preparation: Perform the Fmoc cleavage as described in Protocol 1. Carefully collect all the piperidine filtrate and the first two DMF washes into a 10 mL volumetric flask.[7]

  • Dilution: Dilute the flask to the 10 mL mark with DMF and mix thoroughly.

  • Blank Preparation: Prepare a blank solution by taking the same volume of 20% piperidine solution used for the deprotection (e.g., 4 mL total) and diluting it to 10 mL with DMF.[7]

  • Spectrophotometer Measurement: Zero the UV-Vis spectrophotometer at 301 nm using the blank solution in a quartz cuvette.[7]

  • Sample Measurement: Measure the absorbance of your diluted sample solution at 301 nm.

  • Calculation: Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × Path Length [cm] × Resin Weight [g]) / 1000

    • Where ε (molar extinction coefficient) for the DBF-piperidine adduct at 301 nm is typically ~7800 M⁻¹cm⁻¹.[7]

Workflow & Troubleshooting Diagrams

experimental_workflow start Start: Fmoc-Protected Substrate on Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Treat with 20% Piperidine/DMF swell->deprotect wash 3. Wash with DMF deprotect->wash monitor 4. Monitor Completion (UV-Vis or Kaiser Test) wash->monitor complete Deprotection Complete monitor->complete Yes incomplete Incomplete monitor->incomplete No next_step Proceed to Next Synthetic Step / Cleavage complete->next_step incomplete->deprotect Repeat Treatment troubleshooting_flowchart cluster_incomplete Incomplete Deprotection cluster_side_products Side Products Observed start Problem: Low Yield or Impure Product check_completion Was deprotection monitored and confirmed complete? start->check_completion cause_incomplete Causes: - Short reaction time - Reagent degradation - Poor resin swelling check_completion->cause_incomplete No check_mass Mass spec shows +178 Da adduct? check_completion->check_mass Yes solution_incomplete Solutions: - Extend time / Repeat treatment - Use fresh reagent - Change solvent to NMP cause_incomplete->solution_incomplete cause_dbf Cause: DBF adduct formation check_mass->cause_dbf Yes other_side_products Other side reactions (e.g., racemization) check_mass->other_side_products No solution_dbf Solution: - Ensure large excess of piperidine - Improve washing post-deprotection cause_dbf->solution_dbf

Caption: A logical troubleshooting guide for Fmoc cleavage issues.

References
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
  • Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Methods for Removing the Fmoc Group.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme.
  • Fmoc-removal kinetics for Fmoc-Ala-Phe-Phe-Ala-tricyclic amide linker...
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling with 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete coupling reactions involving the linker, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, commonly known as Fmoc-NH-(CH₂₎₃-NH₂. This linker is frequently used in solid-phase synthesis to introduce a primary amine for subsequent modification, such as conjugation or branching. Incomplete coupling at this step can lead to truncated sequences and significant purification challenges. This document offers a structured, causality-driven approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate?

This reagent is an Fmoc-protected diamine linker. It is used to introduce a reactive primary amine onto a solid support or molecule. A typical application is its coupling to a resin-bound carboxylic acid. After the coupling, the Fmoc group is removed, exposing a primary amine that can be further elongated or modified.

Q2: How do I know if my coupling reaction is incomplete?

The most direct method is the Kaiser test (or ninhydrin test), performed on a small sample of the resin after the coupling step.[1][2][3] A positive result, indicated by an intense blue color on the resin beads, confirms the presence of unreacted primary amines from your solid support, meaning the coupling has failed or is incomplete.[2][4] A negative result (yellow or colorless beads) suggests a successful coupling.[2]

Q3: Can steric hindrance be a problem with this linker?

While the 3-aminopropyl chain is relatively flexible, steric hindrance can still be a significant issue. Hindrance may arise from the solid support itself, a bulky C-terminal amino acid adjacent to the coupling site, or from secondary structure formation (aggregation) of the growing peptide chain on the resin.[5][6]

Q4: What is "double coupling" and should I use it for this linker?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated reagent after the initial reaction.[7] It is a highly recommended strategy to drive difficult reactions to completion, especially if a positive Kaiser test is observed after the first coupling or if you are working with a known challenging sequence.[7]

In-Depth Troubleshooting Guide

This section is organized by observed symptoms. Identify your issue and follow the diagnostic workflow to pinpoint the cause and implement the correct solution.

Symptom 1: Positive Kaiser Test After Coupling

A strong blue color from a Kaiser test is the most definitive sign of coupling failure.

Workflow for Diagnosing a Positive Kaiser Test

G Start Positive Kaiser Test (Blue Beads) Q1 Step 1: Verify Reagents Are coupling reagents (e.g., HATU, HBTU) and base (DIPEA) fresh? Start->Q1 Sol1 Solution: Use fresh, high-purity reagents. Re-prepare solutions. Q1->Sol1 No Q2 Step 2: Assess Reaction Conditions Was pre-activation sufficient? Was coupling time adequate? Q1->Q2 Yes Sol2 Solution: Increase coupling time (2-4h or overnight). Ensure proper pre-activation (2-5 min). Consider double coupling. Q2->Sol2 No Q3 Step 3: Evaluate Solvent & Swelling Is the resin well-swollen? Is DMF the right solvent? Q2->Q3 Yes Sol3 Solution: Ensure resin swells adequately (4-7 mL/g). Switch to NMP for better solvation properties. Q3->Sol3 No Q4 Step 4: Consider a More Potent Activator Are you using a standard carbodiimide (DIC/DCC)? Q3->Q4 Yes Sol4 Solution: Switch to a uronium/phosphonium salt like HATU, HCTU, or PyBOP. Q4->Sol4 Yes

Caption: Troubleshooting workflow for a positive Kaiser test.

Possible Cause 1: Inadequate Reagent Activity or Stoichiometry
  • The "Why": Coupling reagents, especially in solution, can degrade over time. Uronium/aminium salts (HBTU, HATU) and phosphonium salts (PyBOP) require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for activation.[8][9] If any component is degraded or used in insufficient excess, the activation of the carboxylic acid on the resin will be inefficient, leading to poor coupling.

  • Solution:

    • Always use fresh, high-quality solvents and reagents.

    • Increase the equivalents of the linker and coupling reagents. A 2- to 4-fold excess relative to the resin loading is a good starting point.

    • For difficult couplings, a higher excess may be necessary.[10]

Possible Cause 2: Sub-optimal Reaction Conditions
  • The "Why": Steric hindrance can slow reaction kinetics significantly.[11] Standard coupling times of 45-60 minutes may be insufficient. The activation of the carboxylic acid must occur before it is added to the amine-containing resin.

  • Solution:

    • Increase Coupling Time: Extend the reaction time to 2-4 hours, or even overnight for exceptionally difficult cases.[11]

    • Double Couple: After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh batch of activated linker.[7]

    • Pre-activation: Ensure you are pre-activating the carboxylic acid on the resin with the coupling reagent and base for 2-5 minutes before adding the Fmoc-protected linker.

Possible Cause 3: Poor Solvation and Resin Swelling
  • The "Why": The solid-phase synthesis occurs within the pores of the resin beads. If the resin is not properly swollen, the reactive sites are not accessible to the reagents in the solvent.[5] Peptide chain aggregation can further exacerbate this by causing the resin to shrink, hiding the coupling sites.

  • Solution:

    • Proper Swelling: Ensure the resin is fully swollen in the reaction solvent for at least 30-60 minutes before the first deprotection step.[5]

    • Solvent Choice: While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be more effective for difficult or aggregation-prone sequences.[11]

Symptom 2: Low Yield of Final Product After Cleavage

If your final product yield is low and you observe a significant peak corresponding to the starting peptide (without the linker) in your HPLC or Mass Spec analysis, incomplete coupling is the likely culprit.

Possible Cause 4: Use of an Inappropriate Coupling Reagent
  • The "Why": Not all coupling reagents are created equal. Carbodiimides like DIC, while cost-effective, are often not potent enough for hindered couplings.[11] Uronium/aminium salts (HATU, HCTU) and phosphonium salts (PyBOP) form more reactive activated esters, which are better at overcoming steric barriers.[8][11]

  • Solution:

    • Switch from carbodiimide-based methods to a more powerful uronium or phosphonium salt-based reagent. HATU is often considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[8][12]

Reagent ClassExamplesReactivityBest For
Carbodiimide DIC, DCCStandardRoutine, non-hindered couplings.[7]
Uronium/Aminium HBTU, HCTU, HATU, COMUHigh to Very HighDifficult sequences, hindered couplings.[7][11]
Phosphonium PyBOP, PyAOPHighHindered couplings, useful when guanidinylation side reactions are a concern.[7][8]
Caption: Comparison of common coupling reagent classes.
Reaction Mechanism & Failure Point Diagram

G cluster_activation Activation Step cluster_coupling Coupling Step Resin_COOH Resin-COOH Active_Ester Highly Reactive Active Ester Resin_COOH->Active_Ester Activation Activator Coupling Reagent (e.g., HATU) + Base Activator->Active_Ester Failure1 Failure Point: - Degraded Reagent - Insufficient Activation Time Active_Ester->Failure1 Coupled_Product Resin-CO-NH-Linker-Fmoc Active_Ester->Coupled_Product Linker_NH2 Fmoc-Linker-NH2 Linker_NH2->Coupled_Product Nucleophilic Attack Failure2 Failure Point: - Steric Hindrance - Poor Solvation - Insufficient Reaction Time Coupled_Product->Failure2

Caption: Amide bond formation workflow and potential failure points.

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for overcoming difficult couplings.

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in DMF or NMP for at least 30 minutes.[7] Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.[3] Wash the resin thoroughly with DMF (5-7 times).

  • Reagent Preparation (in a separate vessel):

    • Dissolve 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated linker solution to the washed, deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours.

  • Monitoring: Take a few beads from the resin, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.

  • Post-Coupling: If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents. If the test is positive, perform a second coupling (double coupling) by repeating steps 2-6.

Protocol 2: The Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines.[4]

  • Reagent Preparation:

    • Reagent A: 5g ninhydrin in 100 mL ethanol.[13]

    • Reagent B: 80g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN diluted in 98 mL of pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (1-5 mg) into a small glass test tube.

    • Add 2-3 drops of each Reagent (A, B, and C) to the tube.[1]

    • Heat the tube at 100-110°C for 5 minutes.[1][13]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Coupling is incomplete.[4]

    • Yellow/Colorless Beads/Solution: Negative result. Coupling is complete.[13]

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6557-6603.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • Unspecified Source. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Unspecified Source. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • PubMed. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of Products from Fmoc-3-aminopropylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, bioconjugation, or functionalization of molecules, the choice of protecting groups and linkers is paramount to achieving high purity and yield. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern synthesis, particularly for peptides, due to its base-lability, which allows for mild deprotection conditions.[1] When coupled with a linker like 3-aminopropylcarbamate, it provides a versatile handle for attaching molecules to surfaces, resins, or other biomolecules.

Verifying the successful cleavage of the Fmoc group and identifying potential byproducts is a critical quality control step, for which mass spectrometry (MS) is the definitive analytical tool. This guide provides an in-depth comparison of the mass spectrometric signatures of products derived from Fmoc-3-aminopropylcarbamate, focusing on the comparison between different deprotection reagents. We will explore the characteristic fragmentation patterns, explain the causality behind analytical choices, and provide actionable protocols for robust characterization.

Section 1: The Chemistry of Fmoc Deprotection and Resulting Products

The utility of the Fmoc group lies in its susceptibility to cleavage by mild bases, typically a secondary amine like piperidine. The reaction is not a simple hydrolysis but proceeds via a β-elimination mechanism.[2] Understanding this mechanism is crucial for predicting the products that will be observed in the mass spectrometer.

  • Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring.[3]

  • β-Elimination: This triggers the elimination of the carbamate group, releasing carbon dioxide and the free amine.

  • DBF Adduct Formation: The highly reactive dibenzofulvene (DBF) intermediate is immediately trapped by the excess amine base used for deprotection, forming a stable adduct.[2][3]

This process yields three primary species of interest for MS analysis:

  • The desired deprotected product (the molecule bearing the free 3-aminopropylcarbamate).

  • The dibenzofulvene (DBF) intermediate, which is typically not observed directly due to its high reactivity.

  • The DBF-base adduct , which serves as a footprint of the deprotection reaction.

The identity of the DBF-base adduct is entirely dependent on the deprotection reagent used, making it a key point of comparison.

Start Fmoc-NH-(CH₂)₃-O-C(O)-NH-R (Attached to Resin/Molecule) Base Deprotection Reagent (e.g., 20% Piperidine in DMF) Start->Base Add Base Resin Solid Support / Molecule 'R' Start->Resin Products Reaction Mixture for MS Analysis Base->Products Generates FreeAmine H₂N-(CH₂)₃-O-C(O)-NH-R (Desired Deprotected Product) Products->FreeAmine Contains DBF_Adduct DBF-Base Adduct (e.g., Dibenzofulvene-Piperidine) Products->DBF_Adduct Contains

Caption: Workflow of Fmoc deprotection leading to analyzable products.
Section 2: Characteristic Mass Signatures of the Fmoc Group and Linker

Before comparing the products of different reactions, it is essential to understand the intrinsic mass spectrometric behavior of the Fmoc group itself. When subjected to fragmentation in a mass spectrometer (e.g., via Collision-Induced Dissociation, CID), the Fmoc group yields highly predictable ions.

  • Fluorenylmethyl Cation: The most characteristic signal for any Fmoc-containing compound is a prominent fragment ion at m/z 179.12 .[4] This corresponds to the stable fluorenylmethyl cation ([C₁₄H₁₁]⁺) and is often the base peak in the MS/MS spectrum of the parent ion. Its presence is a definitive confirmation that the Fmoc group is (or was) present.

  • Neutral Loss: Alternatively, a neutral loss of 222.07 Da, corresponding to the mass of the Fmoc group minus a hydrogen, can be observed from the precursor ion.[4]

The 3-aminopropylcarbamate linker itself will fragment along the alkyl chain, but these signals are typically less intense and less diagnostic than the signature Fmoc ion.

Parent [Fmoc-NH-(CH₂)₃-R + H]⁺ (Precursor Ion) Frag179 Fluorenylmethyl Cation [C₁₄H₁₁]⁺ m/z = 179.12 Parent->Frag179 CID Fragmentation NeutralLoss [H₂N-(CH₂)₃-R + H]⁺ (Product after Neutral Loss) Parent->NeutralLoss Neutral Loss of 222.07 Da

Caption: Primary MS/MS fragmentation pathways for an Fmoc-protected compound.
Section 3: Comparative Analysis of Deprotection Reagents by MS

The choice of deprotection reagent affects not only reaction kinetics and side reactions like racemization but also generates a unique byproduct profile that can be easily monitored by mass spectrometry.[5] Here, we compare the standard reagent, piperidine, with a common alternative, 4-methylpiperidine (4-MP), which is often preferred for its lower toxicity and non-regulated status.[6]

AnalyteFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Diagnostic Feature
Dibenzofulvene (DBF) C₁₄H₁₀178.0783179.0855Reactive intermediate, rarely observed.
Piperidine Adduct C₁₉H₂₁N263.1674264.1747Confirms use of piperidine.
4-Methylpiperidine Adduct C₂₀H₂₃N277.1830278.1903Confirms use of 4-MP.
Free 3-Aminopropyl Linker C₄H₁₀N₂O₂118.0742119.0815Confirms successful deprotection.

Note: The mass of the free linker assumes it is capped as a simple carbamate (R=H). The actual mass will depend on the attached molecule.

Performance Comparison:

  • Piperidine: As the historical standard, its DBF adduct at m/z 264.17 is the expected signature of a completed deprotection step. Its presence confirms that the reagent was active and the reaction proceeded.

  • 4-Methylpiperidine: This reagent shows nearly identical deprotection kinetics to piperidine.[6][7] Its use is confirmed by the presence of the DBF adduct at m/z 278.19 . Observing this peak instead of the one at m/z 264.17 provides a simple and effective way to verify that the correct, specified reagent was used in a synthetic protocol.

  • Other Alternatives: Other bases like DBU, often used in combination with piperazine, can offer faster deprotection but may increase the risk of side reactions like aspartimide formation in sensitive sequences.[5][8] The corresponding DBF-piperazine adduct would be the diagnostic peak in such cases.

The relative intensity of the DBF-adduct peak to any remaining starting material (Fmoc-protected compound) in an LC-MS analysis gives a quantitative measure of the deprotection efficiency. An ideal reaction shows a strong signal for the deprotected product and the DBF-adduct, with no detectable signal for the starting material.

Section 4: Comparison with an Orthogonal Protecting Group Strategy: Boc Chemistry

To provide a broader context, it is useful to compare the Fmoc/base-labile strategy with the primary alternative: the Boc (tert-butoxycarbonyl) strategy.

FeatureFmoc Strategy Boc Strategy
Protecting Group 9-fluorenylmethyloxycarbonyltert-butoxycarbonyl
Cleavage Condition Mild Base (e.g., 20% Piperidine)Strong Acid (e.g., Trifluoroacetic Acid - TFA)
Key Byproducts Dibenzofulvene (DBF) Adductstert-butyl cations, isobutylene
MS Signature DBF-base adduct (e.g., m/z 264)Scavenger adducts (e.g., with triisopropylsilane - TIS)

The mass spectrometric footprint of a Boc deprotection is fundamentally different. Instead of a DBF adduct, one monitors for the loss of the Boc group (100 Da) and the potential formation of t-butyl adducts with scavenger molecules or sensitive amino acid side chains (e.g., tryptophan).[1] This chemical orthogonality is a core principle of complex chemical synthesis; the distinct MS signatures are what allow chemists to validate each step independently.

Section 5: Experimental Protocols

Protocol 1: Sample Preparation for MS Analysis of Fmoc Deprotection

This protocol describes the preparation of an analytical sample from a solid-phase synthesis to check the efficiency of the Fmoc cleavage step.

Objective: To prepare a solution containing the cleavage products for direct infusion or LC-MS analysis.

Methodology:

  • Resin Sampling: After the deprotection step (e.g., treatment with 20% piperidine in DMF for 20 minutes), take a small sample of the peptide-resin (approx. 1-2 mg).[9]

  • Analyte Cleavage: Place the resin sample in a microcentrifuge tube. Add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Causality: TFA is a strong acid that cleaves the linker from the solid support and removes any acid-labile side-chain protecting groups, releasing all components into solution for analysis. TIS is a scavenger that captures reactive cations generated during cleavage.

  • Incubation: Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Isolation: Filter the solution away from the resin beads using a filter tip or by carefully pipetting the supernatant.

  • Precipitation (Optional): Add the TFA solution dropwise into 1 mL of cold diethyl ether. A white precipitate (the deprotected product) should form. Centrifuge, decant the ether, and air-dry the pellet. This step concentrates the product but is not necessary for qualitative analysis.

  • Sample Dilution: Dissolve the cleaved material (or the dried pellet) in a solvent suitable for mass spectrometry, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 10-50 µM.

    • Causality: Formic acid is added to promote protonation of the analytes, enhancing their signal in positive ion mode ESI-MS.

Protocol 2: LC-MS Method for Product Analysis

Objective: To separate and identify the deprotected product and the DBF-base adduct.

Instrumentation: A standard HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Causality: The analytes (deprotected product and DBF adduct) are moderately hydrophobic and are well-retained and separated on a C18 stationary phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • MS Mode: Positive Ion Electrospray (ESI+)

  • Scan Range: m/z 150 - 1000

  • Data Analysis: Extract ion chromatograms (XICs) for the expected [M+H]⁺ ions of the deprotected product and the relevant DBF-base adduct (e.g., m/z 264.17 for piperidine).

Conclusion

Mass spectrometry is an indispensable tool for monitoring reactions involving Fmoc-3-aminopropylcarbamate. The power of the technique lies in its ability to provide unambiguous confirmation of both the desired outcome and the process-specific byproducts. By understanding the characteristic fragmentation of the Fmoc group (m/z 179) and the unique mass of the DBF-base adduct, researchers can rapidly assess the efficiency of their deprotection step, verify the use of specific reagents, and ensure the integrity of their final product. This comparative approach, contrasting different deprotection reagents and orthogonal strategies like Boc chemistry, empowers scientists to make informed decisions and maintain rigorous quality control in their synthetic workflows.

References

  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Sourced from ResearchGate compilation. Available at: [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available at: [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Available at: [Link]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58. Available at: [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2547-57. Available at: [Link]

  • BenchChem. (2025). Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 365-379. Available at: [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. Available at: [Link]

  • Damico, J. N. (1972). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 55(4), 745-752. Available at: [Link]

  • Springer Nature Experiments. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Available at: [Link]

  • BenchChem. (2025). Unraveling Peptide Fragmentation: A Comparative Guide to Unlabeled vs. Labeled Fmoc-Met-OH in MS/MS Analysis.
  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1097(1-2), 183-7. Available at: [Link]

  • ResearchGate. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Available at: [Link]

  • Kumar, K. S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(128), 105968-105973. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1765. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mason, R. (n.d.). Free amino acids (LC-MS/MS). Masonaco. Available at: [Link]

  • ResearchGate. (2010). Methods for Removing the Fmoc Group. Available at: [Link]

  • Ado, K., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14068–14076. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and its Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of chemical synthesis, particularly in the realms of peptide synthesis, drug delivery, and functionalized materials, the strategic use of protecting groups is paramount. The 9H-fluoren-9-ylmethyl (Fmoc) carbamate group is a cornerstone of modern synthetic strategy, prized for its unique base-lability. This guide provides an in-depth protocol for the synthesis and validation of a critical bifunctional linker, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate. We will explore the causality behind the experimental design, establish a self-validating workflow, and present a rigorous, data-driven comparison with its primary orthogonal alternative, the tert-Butoxycarbonyl (Boc) protected analogue. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-tested understanding of these essential synthetic tools.

Introduction: The Principle of Orthogonal Protection

Modern multistep synthesis relies on "orthogonal protection," a strategy where different functional groups can be selectively deprotected without affecting others on the same molecule.[1] This is achieved by choosing protecting groups that are removed under distinct, non-interfering conditions (e.g., acid vs. base vs. hydrogenation). The two most dominant strategies for amine protection are the acid-labile Boc group and the base-labile Fmoc group.[]

The target of our focus, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, leverages the Fmoc group. This compound is not just a protected amine; it is a linker molecule with a terminal primary amine available for further conjugation, making it invaluable for applications like solid-phase peptide synthesis (SPPS) or attaching molecules to surfaces.[3] The Fmoc group's stability in acidic conditions allows for the selective removal of other acid-labile groups, like Boc, making it a key component of complex synthetic routes.[3][4]

Synthesis Protocol: 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

The synthesis of the title compound requires careful control of stoichiometry to achieve mono-protection of the symmetrical 1,3-diaminopropane. The primary challenge is preventing the formation of the double-Fmoc protected byproduct.

Causality of Experimental Design:
  • Reagent Choice : 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is chosen as the Fmoc source. It is an activated ester that reacts cleanly with primary amines under mild conditions, offering higher yields and easier purification than the more reactive Fmoc-Cl.

  • Stoichiometry : A significant excess of 1,3-diaminopropane is used. This statistically favors the reaction of one molecule of Fmoc-OSu with one molecule of the diamine, minimizing the probability of a single diamine molecule reacting at both ends.

  • Solvent System : A polar aprotic solvent like Dichloromethane (DCM) or a mixture like Dioxane/Water is used to dissolve the starting materials and facilitate the reaction.

  • Purification : The workup is designed to remove the unreacted diamine (which is water-soluble after protonation with acid) and the N-hydroxysuccinimide byproduct, followed by chromatography to isolate the desired mono-protected product from any di-protected byproduct.

Step-by-Step Methodology:
  • Reaction Setup : In a round-bottom flask, dissolve 1,3-diaminopropane (10 equivalents) in 100 mL of DCM. Chill the solution in an ice bath (0°C) with constant stirring.

  • Fmoc Reagent Addition : Dissolve Fmoc-OSu (1 equivalent) in 50 mL of DCM. Add this solution dropwise to the stirred diamine solution over 1 hour. The slow addition is critical to maintain a high local concentration of the diamine, thus preventing di-substitution.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the Fmoc-OSu spot has been completely consumed.

  • Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash three times with a 1M HCl solution to protonate and remove excess 1,3-diaminopropane. Follow this with three washes with saturated sodium bicarbonate solution and finally, one wash with brine. The brine wash helps remove residual water from the organic layer.[5]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil/solid is purified via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.

Synthesis Workflow Diagram

G cluster_react Reaction Phase cluster_workup Workup & Purification start Dissolve 1,3-diaminopropane (10 eq) in DCM add Add Fmoc-OSu (1 eq) in DCM dropwise at 0°C start->add Slow Addition react Stir at RT for 4-6h (Monitor by TLC) add->react wash_acid Wash with 1M HCl wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Flash Column Chromatography dry->purify end Pure Fmoc-N-(3-aminopropyl)carbamate purify->end

Caption: Synthesis workflow for Fmoc-N-(3-aminopropyl)carbamate.

Validation Protocol: Confirming Product Identity and Purity

Validation is a non-negotiable step to ensure the synthesized material meets the required specifications for downstream applications. A multi-pronged analytical approach provides a self-validating system.

Step-by-Step Methodology:
  • High-Performance Liquid Chromatography (HPLC) :

    • Objective : To determine the purity of the final product.

    • Method : Dissolve a small sample in the mobile phase (e.g., Acetonitrile/Water). Inject onto a C18 reverse-phase column. Run a gradient method (e.g., 10% to 90% Acetonitrile with 0.1% TFA over 20 minutes).

    • Expected Result : A single major peak with a purity level of >98% (by peak area integration). The retention time will be characteristic of the compound's polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Objective : To confirm the molecular weight of the product.

    • Method : Use an LC-MS system with electrospray ionization (ESI) in positive ion mode.

    • Expected Result : The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₈H₂₀N₂O₂ (MW: 296.36 g/mol ), the expected m/z value is ~297.37.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To confirm the chemical structure.

    • Method : Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signatures : Look for characteristic peaks corresponding to the aromatic protons of the fluorenyl group (typically ~7.2-7.8 ppm), the methylene protons of the propyl chain, and the protons on the CH and CH₂ groups of the Fmoc moiety. The presence of a broad singlet for the NH protons is also expected.

Validation Workflow Diagram

G start Purified Product from Synthesis lcms Mass Confirmation (LC-MS) start->lcms nmr Structure Elucidation (¹H & ¹³C NMR) start->nmr hplc Purity Check (HPLC) result_hplc Purity > 98%? hplc->result_hplc result_lcms Correct [M+H]⁺? lcms->result_lcms result_nmr Correct Structure? nmr->result_nmr end Validated Product result_hplc->end Yes fail Repurify or Resynthesize result_hplc->fail No result_lcms->end Yes result_lcms->fail No result_nmr->end Yes result_nmr->fail No

Caption: A multi-technique workflow for validating the final product.

Comparative Analysis: Fmoc vs. Boc Protection

The choice between Fmoc and Boc protection is one of the most fundamental decisions in a synthetic strategy. Their orthogonality is their greatest strength.[][4]

Feature9H-fluoren-9-ylmethyl (Fmoc) Protection tert-Butoxycarbonyl (Boc) Protection
Cleavage Condition Mildly basic (e.g., 20% piperidine in DMF).[6][7]Strongly acidic (e.g., Trifluoroacetic acid, TFA).[][4]
Cleavage Mechanism E1cB-elimination.[8]Acid-catalyzed hydrolysis (SN1-type).[]
Key Byproducts Dibenzofulvene (DBF), which forms an adduct with the base.[8]Isobutylene (gas), tert-butyl cation (requires scavenger).[1]
Stability Stable to acids (TFA). Labile to bases.[3]Stable to bases (piperidine). Labile to strong acids.[9]
Ideal Application SPPS of peptides with acid-sensitive residues (e.g., certain post-translational modifications, Trp residues).[]SPPS of peptides with base-sensitive residues. Historically significant and still used for specific applications.[4]
Orthogonality Orthogonal to Boc, Cbz, and other acid-labile groups.Orthogonal to Fmoc and other base-labile or hydrogenation-labile groups.
Orthogonal Deprotection Strategies Diagram

G cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy Fmoc_Protected R-NH-Fmoc Fmoc_Cleavage 20% Piperidine in DMF Fmoc_Protected->Fmoc_Cleavage Fmoc_Deprotected R-NH₂ Fmoc_Cleavage->Fmoc_Deprotected Boc_Protected R-NH-Boc Boc_Cleavage TFA in DCM Boc_Protected->Boc_Cleavage Boc_Deprotected R-NH₂ Boc_Cleavage->Boc_Deprotected Peptide Peptide with both Fmoc and Boc groups Peptide->Fmoc_Protected Selective Base Cleavage Peptide->Boc_Protected Selective Acid Cleavage

Sources

A Comparative Guide to the NMR Spectroscopy of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural elucidation of synthetic intermediates is not merely a procedural step but a cornerstone of scientific rigor. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical comparison of the NMR spectroscopic characteristics of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate , a key intermediate featuring the widely used fluorenylmethyloxycarbonyl (Fmoc) protecting group.

In the synthesis of peptides and other amine-containing pharmaceuticals, the Fmoc group provides a crucial temporary shield for primary and secondary amines. Its removal under mild basic conditions allows for the sequential addition of amino acids or other moieties. The integrity of the Fmoc-protected compound is therefore critical to the success of subsequent synthetic steps. Here, we present a detailed NMR analysis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and compare its spectral features with those of a structurally related compound, tert-butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane) . This comparison will highlight the distinct spectroscopic signatures of the Fmoc and Boc protecting groups, providing a valuable reference for chemists working with these common reagents.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a standardized procedure for the analysis of small organic molecules like the ones discussed in this guide.[1][2][3]

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[4] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard is typically added. Tetramethylsilane (TMS) is the universally accepted primary reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. Alternatively, the residual solvent signal (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used for calibration.[5][6][7]

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR Sample Preparation and Analysis.

Comparative NMR Data Analysis

The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and N-Boc-1,3-diaminopropane. The data for 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is predicted based on established chemical shift values for its constituent moieties, while the data for N-Boc-1,3-diaminopropane is based on experimentally obtained spectra.

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate: A Predicted Spectrum

The structure of this molecule is characterized by the bulky, aromatic Fmoc group and the flexible three-carbon aminopropyl chain.

mol Fmoc-NH-(CH₂)₃-NH₂ Fmoc Fmoc Group (Aromatic Protons: ~7.3-7.8 ppm) mol->Fmoc Alkyl Propyl Chain (Methylene Protons: ~1.6-3.3 ppm) mol->Alkyl Amine Terminal Amine (Protons exchangeable, often broad) mol->Amine

Caption: Key Structural Features of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate.

Table 1: Predicted ¹H and ¹³C NMR Data for 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration Predicted ¹³C Chemical Shift (ppm)
Fmoc Aromatic CH7.76 (d, 2H)127.7
Fmoc Aromatic CH7.59 (d, 2H)127.0
Fmoc Aromatic CH7.40 (t, 2H)125.1
Fmoc Aromatic CH7.31 (t, 2H)120.0
Fmoc CH4.22 (t, 1H)47.3
Fmoc CH₂4.41 (d, 2H)66.5
Carbamate C=O-156.4
-NH-CH₂ -CH₂-CH₂-NH₂3.25 (q, 2H)40.5
-NH-CH₂-CH₂ -CH₂-NH₂1.65 (quint, 2H)31.0
-NH-CH₂-CH₂-CH₂ -NH₂2.80 (t, 2H)39.0
-NH- (Carbamate)~5.1 (br s, 1H)-
-NH₂ (Amine)~1.5 (br s, 2H)-
N-Boc-1,3-diaminopropane: An Experimental Comparison

For a meaningful comparison, we turn to N-Boc-1,3-diaminopropane. This molecule shares the same three-carbon diamine linker but is protected with the acid-labile tert-butoxycarbonyl (Boc) group. The NMR spectra of these two compounds will primarily differ in the signals corresponding to the protecting groups.

Table 2: Experimental ¹H and ¹³C NMR Data for N-Boc-1,3-diaminopropane in CDCl₃

Assignment ¹H Chemical Shift (ppm), Multiplicity, Integration ¹³C Chemical Shift (ppm)
Boc C(CH₃)₃1.44 (s, 9H)28.4
Boc C (CH₃)₃-79.1
Carbamate C=O-156.0
-NH-CH₂ -CH₂-CH₂-NH₂3.18 (q, 2H)40.2
-NH-CH₂-CH₂ -CH₂-NH₂1.60 (quint, 2H)33.4
-NH-CH₂-CH₂-CH₂ -NH₂2.75 (t, 2H)39.8
-NH- (Carbamate)~4.9 (br s, 1H)-
-NH₂ (Amine)~1.3 (br s, 2H)-

Key Spectroscopic Differences and Interpretations

A direct comparison of the data in Tables 1 and 2 reveals the distinct spectroscopic fingerprints of the Fmoc and Boc protecting groups.

  • ¹H NMR: The most striking difference is in the aromatic region (7.0-8.0 ppm), which is dominated by the signals of the fluorenyl group in the Fmoc-protected compound and is completely absent in the Boc-protected analogue. Conversely, the Boc-protected compound displays a prominent singlet at approximately 1.44 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The Fmoc group introduces a series of signals in the aromatic region (120-145 ppm) of the ¹³C NMR spectrum. The Boc group, on the other hand, is characterized by two signals: one for the quaternary carbon at around 79 ppm and another for the methyl carbons at approximately 28 ppm.

The chemical shifts of the propyl chain protons and carbons are similar in both compounds, with slight variations due to the different electronic effects of the attached protecting groups.

Conclusion

The NMR spectroscopic data presented in this guide provide a clear and objective comparison between Fmoc- and Boc-protected 3-aminopropylamine. The distinct chemical shifts associated with each protecting group allow for unambiguous identification and purity assessment of these important synthetic intermediates. For researchers and drug development professionals, a thorough understanding of these spectral characteristics is essential for ensuring the quality and integrity of their synthesized molecules, ultimately contributing to the robustness and reproducibility of their scientific endeavors.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of York Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications. Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • World Journal of Chemical Education. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Manitoba. Notes on NMR Solvents. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a linker is a cornerstone of successful solid-phase peptide synthesis (SPPS). This decision profoundly influences not only the C-terminal functionality of the final peptide but also the overall yield, purity, and feasibility of synthesizing complex or "difficult" sequences. This guide provides an in-depth, objective comparison of the most prevalent linker families used in Fmoc-based SPPS—Wang, Rink Amide, and 2-Chlorotrityl—supported by experimental data, detailed protocols, and mechanistic insights to empower you in your peptide synthesis endeavors.

The Lynchpin of SPPS: Understanding the Role of the Linker

In SPPS, the linker is the chemical moiety that covalently attaches the nascent peptide chain to the insoluble resin support. An ideal linker must be stable to the repeated cycles of Fmoc deprotection (typically with a base like piperidine) and amino acid coupling, yet cleavable under specific conditions that leave the peptide product and its side-chain protecting groups intact, or remove them in a controlled manner.[1][2] The choice of linker dictates the C-terminal functional group, with the most common being a carboxylic acid or an amide.

The Workhorses: A Comparative Analysis of Key Linker Families

The selection of a linker is a critical first step in planning any peptide synthesis.[3] The following sections delve into the specifics of the Wang, Rink Amide, and 2-Chlorotrityl linkers, which are the most widely utilized linkers in modern Fmoc-SPPS.

Wang Resin: The Standard for C-Terminal Carboxylic Acids

Wang resin, with its p-alkoxybenzyl alcohol linker, is the most common choice for the synthesis of peptides with a C-terminal carboxylic acid.[4][5] The ester bond formed between the first amino acid and the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acid, typically trifluoroacetic acid (TFA).[6]

Cleavage Mechanism: The cleavage from Wang resin is an acid-catalyzed hydrolysis of the benzyl ester linkage. Protonation of the ester oxygen is followed by nucleophilic attack by a scavenger or water, leading to the release of the peptide with a C-terminal carboxylic acid. The benzylic carbocation generated is stabilized by the electron-donating p-alkoxy group, facilitating the cleavage.

dot graph "Wang Resin Cleavage Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Resin [label="Resin-O-CH2-Ph-O-CO-Peptide", fillcolor="#F1F3F4"]; Protonation [label="Protonated Ester\nResin-O-CH2-Ph-O-C+(OH)-Peptide", fillcolor="#F1F3F4"]; Cleavage [label="Peptide-COOH\n(C-Terminal Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation [label="Resin-O-CH2-Ph+", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> Protonation [label=" + H+ (TFA)"]; Protonation -> Cleavage [label=" + H2O/Scavenger"]; Protonation -> Carbocation; }

Caption: Acid-catalyzed cleavage of a peptide from Wang resin.

Rink Amide Resin: The Go-To for C-Terminal Amides

For the synthesis of peptides with a C-terminal amide, which is a common feature of many biologically active peptides, the Rink Amide resin is the industry standard.[4][7] Its specialized linker is designed to yield a peptide amide directly upon cleavage with TFA.[7]

Cleavage Mechanism: The Rink Amide linker contains a benzhydrylamine moiety. Upon treatment with TFA, the acid-labile bond between the nitrogen of the linker and the growing peptide chain is cleaved, directly yielding the C-terminal amide. The stability of the resulting carbocation is enhanced by the two phenyl rings, facilitating the cleavage process.[8]

dot graph "Rink Amide Resin Cleavage Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Resin [label="Resin-Linker-NH-CO-Peptide", fillcolor="#F1F3F4"]; Protonation [label="Protonated Linker\nResin-Linker+-NH-CO-Peptide", fillcolor="#F1F3F4"]; Cleavage [label="Peptide-CONH2\n(C-Terminal Amide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation [label="Resin-Linker+", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> Protonation [label=" + H+ (TFA)"]; Protonation -> Cleavage; Protonation -> Carbocation; }

Caption: Acid-catalyzed cleavage of a peptide from Rink Amide resin.

2-Chlorotrityl Chloride (2-CTC) Resin: Versatility and Mild Cleavage

The 2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support that offers several advantages, most notably its extreme acid lability.[1][5] This allows for the cleavage of the peptide under very mild acidic conditions, which is crucial for the synthesis of protected peptide fragments for use in convergent synthesis strategies.[5][9] The bulky trityl group also effectively minimizes diketopiperazine formation, a common side reaction during the coupling of the second amino acid.[2][5]

Cleavage Mechanism: The ester bond linking the C-terminal amino acid to the 2-CTC resin is highly susceptible to acid-catalyzed hydrolysis. The cleavage generates a highly stabilized trityl cation, which contributes to the linker's high acid lability.[5]

dot graph "2-CTC Resin Cleavage Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Resin [label="Resin-Trityl-O-CO-Peptide", fillcolor="#F1F3F4"]; Protonation [label="Protonated Ester\nResin-Trityl-O-C+(OH)-Peptide", fillcolor="#F1F3F4"]; Cleavage [label="Peptide-COOH\n(Protected or Unprotected)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation [label="Resin-Trityl+", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> Protonation [label=" + H+ (dilute TFA, AcOH)"]; Protonation -> Cleavage; Protonation -> Carbocation; }

Caption: Mild acid-catalyzed cleavage from 2-CTC resin.

Quantitative Performance Comparison

The choice of linker can have a significant impact on key performance indicators of peptide synthesis. The following table summarizes a comparative overview of the typical performance of Wang, Rink Amide, and 2-CTC resins. It is important to note that the final purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[4][10]

Parameter Wang Resin Rink Amide Resin 2-Chlorotrityl Chloride (2-CTC) Resin
Primary Application Peptides with a C-terminal carboxylic acid.[4]Peptides with a C-terminal amide.[4]Protected peptide fragments; peptides with a C-terminal carboxylic acid under mild cleavage conditions.[1][4]
Typical Loading Capacity (mmol/g) 0.3 - 1.0[4]0.3 - 1.0[4]0.3 - 1.6+[4]
Expected Crude Peptide Purity (%) 50 - 90[4]52 - 90+[4][11]Generally high, especially for protected fragments.[4]
Typical Overall Yield (%) Moderate to HighModerate to HighHigh
Cleavage Conditions Strong acid (e.g., 95% TFA).[6]Strong acid (e.g., 95% TFA).[7]Very mild acid (e.g., 1-5% TFA in DCM, acetic acid).[5][8]
Key Advantages Cost-effective; well-established.[12]Direct synthesis of peptide amides; good swelling properties.[4]Minimizes diketopiperazine formation; allows for synthesis of protected fragments.[5][9]
Potential Drawbacks Risk of side reactions during cleavage.[4]Linker decomposition can lead to side-product formation.[13]Higher cost; moisture sensitive.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experimental procedures. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Determination of Resin Loading Capacity

Accurate determination of the resin's loading capacity is crucial for calculating the correct stoichiometry of reagents throughout the synthesis. This protocol utilizes the UV absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc deprotection.

Materials:

  • Fmoc-loaded resin (approx. 5-10 mg)

  • 20% piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh 5-10 mg of the dry Fmoc-loaded resin into a suitable vessel.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.

  • Take an aliquot of the supernatant and dilute it with a known volume of DMF.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × path length (cm))

Rationale: The Fmoc group has a characteristic UV absorbance, and its cleavage with piperidine releases a dibenzofulvene-piperidine adduct that can be quantified spectrophotometrically. This provides a direct measure of the number of reactive sites on the resin.

Protocol 2: Loading of the First Fmoc-Amino Acid onto Wang Resin

The esterification of the first amino acid to Wang resin is a critical step that can be prone to racemization. This protocol utilizes DIC/HOBt activation with a catalytic amount of DMAP to minimize this side reaction.[6]

Materials:

  • Wang resin

  • Fmoc-amino acid (2-4 equivalents)

  • DIC (2-4 equivalents)

  • HOBt (2-4 equivalents)

  • DMAP (0.1 equivalents)

  • DMF, DCM

Procedure:

  • Swell the Wang resin in DMF for at least 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.

  • Add DIC to the amino acid solution and allow it to pre-activate for 10 minutes.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Add the catalytic amount of DMAP.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted hydroxyl groups with acetic anhydride and a non-nucleophilic base like DIPEA.

  • Wash the resin again and dry under vacuum.

Rationale: Pre-activation of the amino acid with DIC/HOBt forms an active ester that is less prone to racemization than other activation methods. The use of a catalytic amount of DMAP accelerates the reaction while minimizing the risk of epimerization.[14] Capping unreacted sites prevents the formation of deletion sequences in subsequent steps.

Protocol 3: Loading of the First Fmoc-Amino Acid onto Rink Amide Resin

Loading the first amino acid onto Rink Amide resin involves an amide bond formation.[15]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acid (1.5-2.5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (1.5-2.5 equivalents)

  • Non-nucleophilic base (e.g., DIPEA) (3-5 equivalents)

  • DMF

Procedure:

  • If the resin is supplied with an Fmoc-protected amine, deprotect it by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

  • Add DIPEA to the amino acid solution and add it to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling.

Rationale: The coupling of the first amino acid is a standard peptide coupling reaction. The choice of coupling reagent and base is critical for efficient amide bond formation.

Protocol 4: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

The loading of 2-CTC resin is performed under non-activating conditions, which completely avoids racemization.[3][5]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-amino acid (1-1.5 equivalents)

  • DIPEA (2-3 equivalents)

  • DCM

Procedure:

  • Swell the 2-CTC resin in DCM for at least 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid in DCM.

  • Add DIPEA to the amino acid solution.

  • Add the amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Cap any unreacted chloride sites by adding methanol and agitating for 15-30 minutes.

  • Wash the resin thoroughly with DCM.

  • Dry the resin under vacuum.

Rationale: The highly reactive chlorotrityl group reacts directly with the carboxylate of the amino acid in the presence of a non-nucleophilic base. This avoids the need for a separate activation step, thus preventing racemization. Capping with methanol quenches any remaining reactive sites.

Protocol 5: Peptide Cleavage from the Resin

The final cleavage step releases the peptide from the solid support. The conditions vary significantly depending on the linker.

A. Cleavage from Wang and Rink Amide Resins (Standard TFA Cleavage) [4][16]

Materials:

  • Peptide-loaded resin (dried)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold ether and dry under vacuum.

Rationale: TFA is a strong acid that effectively cleaves the acid-labile linkers of Wang and Rink Amide resins and simultaneously removes most common side-chain protecting groups. Scavengers like water and TIS are crucial to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[17]

B. Cleavage from 2-Chlorotrityl Chloride Resin (Mild Cleavage for Protected Fragments) [5][18]

Materials:

  • Peptide-loaded 2-CTC resin (dried)

  • Mild cleavage cocktail (e.g., 1-5% TFA in DCM or acetic acid/trifluoroethanol/DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the mild cleavage cocktail.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Neutralize the filtrate with a base such as pyridine or DIPEA.

  • Evaporate the solvent and precipitate the protected peptide with cold diethyl ether.

Rationale: The very mild acidic conditions are sufficient to cleave the highly labile 2-CTC linker while leaving acid-sensitive side-chain protecting groups intact. This allows for the generation of protected peptide fragments for subsequent use in convergent synthesis strategies.[19]

Navigating "Difficult Sequences" and Orthogonal Strategies

The choice of linker can be particularly critical when dealing with "difficult sequences," such as hydrophobic peptides or those prone to aggregation. For instance, the synthesis of the amyloid beta-peptide, a notoriously challenging sequence, has been attempted on various resins, with the choice of linker and synthesis strategy significantly impacting the outcome.[20][21][22][23]

The 2-CTC resin, with its mild cleavage conditions, enables orthogonal protection strategies.[19] For example, a peptide can be synthesized on 2-CTC resin with acid-labile side-chain protecting groups. The peptide can then be cleaved from the resin with these protecting groups still in place. This protected fragment can then be used in a subsequent solution-phase coupling to another peptide fragment, a powerful strategy for the synthesis of large proteins.

Conclusion: Making an Informed Choice

The selection of the appropriate linker is a multifactorial decision that requires careful consideration of the desired C-terminal functionality, the nature of the peptide sequence, and the overall synthetic strategy.

  • Wang resin remains a reliable and cost-effective choice for the routine synthesis of peptides with a C-terminal carboxylic acid.

  • Rink Amide resin is the undisputed standard for producing peptide amides, a crucial modification for many bioactive peptides.

  • 2-Chlorotrityl chloride resin offers unparalleled versatility, enabling the synthesis of protected peptide fragments and providing a solution for minimizing certain side reactions.

By understanding the chemical principles, performance characteristics, and experimental nuances associated with each linker type, researchers can optimize their peptide synthesis workflows, leading to higher purity, improved yields, and the successful synthesis of increasingly complex and challenging peptide targets.

References

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Aapptec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Gongora-Benitez, M., et al. (2025). Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Albericio, F., et al. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Taleb, A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]

  • Taleb, A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Use of 2-Chlorotrityl Chloride Resin in Fmoc Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Giraud, M., et al. (2001). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Zarándi, M., et al. (2007). Synthesis of Aβ[1-42] and its derivatives with improved efficiency. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Peptide synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Al-Haque, S., et al. (2012). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Al-Haque, S., et al. (2012). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Semantic Scholar. Retrieved from [Link]

  • Hudson, D. (2009). To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]

  • Pedersen, S. L., et al. (2015). Cleavage of synthetic peptides. Google Patents.
  • White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • CEM Corporation. (2014). Advances in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, M., & El-Faham, A. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.